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  • Product: N-(2-methoxyphenyl)-2H-chromene-3-carboxamide
  • CAS: 887349-02-2

Core Science & Biosynthesis

Foundational

The Diverse Mechanisms of Action of Chromene-3-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Promise of the Chromene-3-Carboxamide Scaffold The chromene-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Chromene-3-Carboxamide Scaffold

The chromene-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential across multiple disease areas. These compounds have demonstrated a remarkable ability to interact with a variety of biological targets, leading to their investigation as anticancer, neuroprotective, and anti-infective agents. This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of chromene-3-carboxamide derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of their molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate their functions. By synthesizing technical data with field-proven insights, this guide aims to empower the rational design and development of next-generation therapeutics based on this versatile chemical scaffold.

Primary Molecular Targets and Their Mechanistic Consequences

Chromene-3-carboxamide derivatives exert their biological effects by modulating the activity of several key proteins implicated in disease pathogenesis. The following sections detail the primary molecular targets of these compounds and the downstream signaling cascades they influence.

Aldo-Keto Reductase 1B10 (AKR1B10): A Target in Cancer Therapy

AKR1B10, an enzyme overexpressed in various cancers, is a key target of certain chromene-3-carboxamide derivatives.[1][2][3] These compounds act as potent and often competitive inhibitors of AKR1B10.[2][3]

Mechanism of Action:

AKR1B10 is a reductase that converts retinaldehyde to retinol, thereby reducing the intracellular pool of retinaldehyde available for oxidation to retinoic acid (RA).[1] RA is a critical signaling molecule that promotes cell differentiation and suppresses proliferation. By inhibiting AKR1B10, chromene-3-carboxamide derivatives prevent the depletion of retinaldehyde, leading to an increase in RA levels. This, in turn, can induce cell differentiation and inhibit the proliferation of cancer cells.[1]

Downstream Signaling Pathway:

The inhibition of AKR1B10 by chromene-3-carboxamide derivatives primarily impacts the retinoic acid signaling pathway. Increased RA levels lead to the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate the transcription of genes involved in cell cycle control, differentiation, and apoptosis.

AKR1B10_Pathway cluster_0 Chromene-3-Carboxamide Derivative cluster_1 Cellular Processes C3C Chromene-3-Carboxamide Derivative AKR1B10 AKR1B10 C3C->AKR1B10 Inhibits Retinol Retinol AKR1B10->Retinol Conversion Retinaldehyde Retinaldehyde Retinaldehyde->AKR1B10 Substrate RA Retinoic Acid (RA) Retinaldehyde->RA Oxidation RAR_RXR RAR/RXR Activation RA->RAR_RXR Gene_Transcription Gene Transcription (Cell Cycle Arrest, Differentiation) RAR_RXR->Gene_Transcription Proliferation Cancer Cell Proliferation Gene_Transcription->Proliferation Inhibits

Figure 1: Mechanism of AKR1B10 inhibition by chromene-3-carboxamide derivatives.

Structure-Activity Relationship (SAR) Insights:

SAR studies have revealed key structural features that govern the inhibitory potency of chromene-3-carboxamide derivatives against AKR1B10. For instance, the presence of a 7-hydroxyl group on the chromene ring is often crucial for activity, likely participating in hydrogen bonding interactions within the enzyme's active site.[1] The nature of the substituent on the carboxamide nitrogen also significantly influences potency.

Compound/Derivative FeatureTargetIC50/KiReference
(Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamideAKR1B10Ki = 2.7 nM[2]
7-hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamideAKR1B10Ki = 1.3 nM[1]
Monoamine Oxidases (MAO-A and MAO-B): A Focus on Neurodegenerative Diseases

Several chromene-3-carboxamide derivatives have been identified as potent and selective inhibitors of monoamine oxidases, particularly MAO-B.[4][5] This activity makes them promising candidates for the treatment of neurodegenerative disorders like Parkinson's disease.

Mechanism of Action:

MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B, in particular, leads to an increase in the synaptic concentration of dopamine, which can help alleviate the motor symptoms of Parkinson's disease.

Downstream Signaling and Neuroprotective Effects:

Beyond symptomatic relief, MAO-B inhibitors, including some chromene derivatives, are thought to exert neuroprotective effects. By preventing the breakdown of dopamine, they reduce the production of reactive oxygen species (ROS) and other toxic byproducts associated with dopamine metabolism. This can help protect dopaminergic neurons from oxidative stress-induced damage and apoptosis.

MAO_Pathway cluster_0 Chromene-3-Carboxamide Derivative cluster_1 Synaptic Terminal C3C Chromene-3-Carboxamide Derivative MAOB MAO-B C3C->MAOB Inhibits Metabolites Dopamine Metabolites (e.g., DOPAC) MAOB->Metabolites Dopamine Dopamine Dopamine->MAOB Substrate ROS Reactive Oxygen Species (ROS) Metabolites->ROS Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage

Figure 2: MAO-B inhibition by chromene-3-carboxamide derivatives.

Structure-Activity Relationship (SAR) Insights:

The selectivity and potency of chromene-3-carboxamide derivatives as MAO inhibitors are highly dependent on their substitution patterns. For example, substitutions on the phenyl ring of the carboxamide moiety can significantly influence selectivity for MAO-B over MAO-A.[6]

Compound/Derivative FeatureTargetIC50/KiReference
2H-chromene-3-carboxamide derivative 4dhMAO-BIC50 = 0.93 µM[4]
Epidermal Growth Factor Receptor (EGFR): A Key Target in Oncology

Certain chromene-3-carboxamide and related 4H-chromene derivatives have demonstrated inhibitory activity against the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase that is frequently overexpressed or mutated in various cancers.[7]

Mechanism of Action:

These chromene derivatives typically act as ATP-competitive inhibitors, binding to the intracellular kinase domain of EGFR. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling pathways that drive cell proliferation, survival, and metastasis.

Downstream Signaling Pathways:

Inhibition of EGFR by chromene derivatives disrupts several critical signaling cascades, including:

  • Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation.

  • PI3K-Akt-mTOR Pathway: This pathway promotes cell survival and growth while inhibiting apoptosis.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK (MAPK) Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway EGFR->PI3K_Akt_mTOR C3C Chromene Derivative C3C->EGFR Inhibits Kinase Domain Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Cell Survival PI3K_Akt_mTOR->Survival

Figure 3: EGFR signaling inhibition by chromene derivatives.

Structure-Activity Relationship (SAR) Insights:

The SAR for EGFR inhibition by chromene derivatives suggests that the nature and position of substituents on the chromene ring and the carboxamide moiety are critical for potent activity. For example, the presence of specific halogenated aryl groups can enhance antiproliferative activity.[8] Some derivatives have also shown efficacy against drug-resistant EGFR mutants like T790M.[7]

Compound/Derivative FeatureTargetIC50Reference
2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrileEGFR-WT3.27 ± 0.72 µM[7]
2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrileEGFR-T790M1.92 ± 0.05 µM[7]
Tubulin: Disrupting the Cytoskeleton in Cancer Cells

A growing body of evidence indicates that certain chromene derivatives, particularly 4H-chromene analogs, function as tubulin polymerization inhibitors.[9][10]

Mechanism of Action:

These compounds bind to tubulin, the protein subunit of microtubules, and disrupt their dynamics. This interference with microtubule assembly and disassembly leads to the arrest of the cell cycle in the G2/M phase and the induction of apoptosis. Some chromene derivatives have been shown to bind to the colchicine-binding site on β-tubulin.[10]

Downstream Cellular Effects:

The disruption of microtubule dynamics by chromene derivatives triggers a cascade of cellular events, including:

  • Mitotic Arrest: Cells are unable to form a functional mitotic spindle, leading to a halt in cell division.

  • Apoptosis Induction: Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to programmed cell death.

Tubulin_Pathway cluster_0 Chromene Derivative Action cluster_1 Cellular Consequences C3C Chromene Derivative Tubulin Tubulin Dimers C3C->Tubulin Binds Microtubules Microtubules C3C->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 4: Mechanism of tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) Insights:

The anticancer potential and tubulin inhibitory activity of 4H-chromene derivatives are influenced by the substituents on the 4-phenyl ring and the groups at the 2- and 3-positions of the chromene core.[9] The ability to selectively target tubulin isoforms that are more prevalent in cancer cells is an active area of research.[9]

Experimental Protocols for Mechanism of Action Studies

Elucidating the precise mechanism of action of novel chromene-3-carboxamide derivatives requires a combination of synthetic chemistry and robust biological assays. The following sections provide detailed, field-proven protocols for the synthesis of a representative chromene-3-carboxamide and for key in vitro assays.

Synthesis of a Representative Chromene-3-Carboxamide via Knoevenagel Condensation

The Knoevenagel condensation is a versatile and widely used method for the synthesis of chromene derivatives.[11][12] This protocol describes a general procedure for the synthesis of a 2-oxo-2H-chromene-3-carboxamide derivative.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted salicylaldehyde (1 mmol) and the N-substituted 2-cyanoacetamide (1 mmol) in a suitable solvent such as ethanol or aqueous ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 mmol) or boric acid (10 mol%).[11][13]

  • Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few minutes to several hours depending on the substrates and catalyst used.[14]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it under vacuum. If no precipitate forms, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure chromene-3-carboxamide derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow Start Start: Dissolve Reactants (Salicylaldehyde & Cyanoacetamide) in Solvent Add_Catalyst Add Basic Catalyst (e.g., Piperidine) Start->Add_Catalyst Reaction Stir at Room Temp or Reflux (Monitor by TLC) Add_Catalyst->Reaction Workup Work-up: Precipitation or Extraction Reaction->Workup Purification Purification: Recrystallization or Chromatography Workup->Purification Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization End End: Pure Chromene-3-Carboxamide Characterization->End

Figure 5: General workflow for the synthesis of chromene-3-carboxamides.

In Vitro AKR1B10 Enzyme Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of AKR1B10 by monitoring the consumption of the cofactor NADPH.[15][16]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium phosphate buffer, pH 7.0.

    • NADPH Solution: Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay is typically 200 µM.

    • Substrate Solution: Prepare a stock solution of a suitable AKR1B10 substrate, such as D,L-glyceraldehyde, in the assay buffer. The final concentration is typically 10 mM.

    • Enzyme Solution: Dilute purified recombinant human AKR1B10 in the assay buffer to the desired working concentration.

    • Test Compound Solution: Prepare a stock solution of the chromene-3-carboxamide derivative in DMSO and make serial dilutions in the assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer, NADPH solution, and the test compound solution (or DMSO for the control).

    • Initiate the reaction by adding the enzyme solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • To determine the inhibition kinetics (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Fluorescence-Based Tubulin Polymerization Assay

This assay monitors the effect of compounds on tubulin polymerization in real-time by measuring the fluorescence enhancement of a reporter dye that binds to polymerized microtubules.[17][18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Tubulin Polymerization Buffer: Typically contains 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, and 0.5 mM EGTA.

    • GTP Solution: Prepare a stock solution of GTP in the polymerization buffer. The final concentration is usually 1 mM.

    • Fluorescent Reporter: Use a dye such as DAPI, which exhibits increased fluorescence upon binding to microtubules.

    • Tubulin Solution: Reconstitute lyophilized, high-purity tubulin protein in the polymerization buffer. Keep on ice.

    • Test Compound Solution: Prepare serial dilutions of the chromene derivative in the polymerization buffer. Include positive (e.g., paclitaxel for stabilization, vinblastine for destabilization) and negative (DMSO) controls.

  • Assay Procedure:

    • In a pre-warmed (37°C) black, 96-well plate, add the polymerization buffer, GTP, fluorescent reporter, and the test compound.

    • Initiate polymerization by adding the cold tubulin solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Analyze the key parameters of the polymerization curve: the lag phase (nucleation), the maximum rate of polymerization (Vmax), and the final polymer mass (plateau).

    • Compare the curves of the test compounds to the controls to determine if they inhibit or enhance tubulin polymerization.

    • Calculate IC50 or EC50 values for inhibitors or enhancers, respectively.

Conclusion and Future Directions

Chromene-3-carboxamide derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to selectively target key proteins involved in cancer, neurodegeneration, and other diseases underscores their potential as starting points for the development of novel therapeutics. The diverse mechanisms of action, ranging from enzyme inhibition to modulation of protein-protein interactions, provide multiple avenues for therapeutic intervention.

Future research in this area should focus on several key aspects. A deeper understanding of the structure-activity relationships for each target will enable the design of more potent and selective inhibitors. The exploration of novel derivatives with improved pharmacokinetic and pharmacodynamic properties is crucial for translating the in vitro and in vivo efficacy of these compounds into clinical success. Furthermore, investigating the potential for synergistic effects when combining chromene-3-carboxamide derivatives with existing therapies could open up new treatment paradigms. The continued application of advanced techniques in structural biology, computational chemistry, and high-throughput screening will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.

References

  • Endo, S., Matsunaga, T., Kuwata, K., Zhao, H. T., El-Kabbani, O., Kitade, Y., & Hara, A. (2013). Synthesis and structure-activity relationship of 2-phenyliminochromene derivatives as inhibitors for aldo-keto reductase (AKR) 1B10. Bioorganic & Medicinal Chemistry, 21(21), 6378–6384. [Link]

  • Endo, S., Matsunaga, T., Kuwata, K., Zhao, H. T., El-Kabbani, O., Kitade, Y., & Hara, A. (2010). Chromene-3-carboxamide derivatives discovered from virtual screening as potent inhibitors of the tumour maker, AKR1B10. Bioorganic & Medicinal Chemistry, 18(7), 2485–2490. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

  • ChEMBL. (n.d.). Document: Chromene-3-carboxamide derivatives discovered from virtual screening as potent inhibitors of the tumour maker, AKR1B10. (CHEMBL1177841). European Bioinformatics Institute. Retrieved from [Link]

  • Al-Dies, A. M., et al. (2023). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 28(21), 7378. [Link]

  • Singh, P., et al. (2021). Anticancer SAR establishment and α/β-tubulin isoform specific targeting: a detailed insight of the anticancer potential of 4H-chromene derivatives. New Journal of Chemistry, 45(1), 139-151. [Link]

  • Sato, K., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. ASSAY and Drug Development Technologies, 14(7), 419-428. [Link]

  • Mathew, B., et al. (2017). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. RSC advances, 7(59), 37133-37153. [Link]

  • El-Sayed, M. A., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules, 28(23), 7808. [Link]

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2022). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Cancers, 14(9), 2297. [Link]

  • Pal-Bhadra, M., et al. (2014). Human Aldo-Keto Reductases 1B1 and 1B10: A Comparative Study on their Enzyme Activity toward Electrophilic Carbonyl Compounds. Chemical research in toxicology, 27(9), 1609–1617. [Link]

  • Liu, H., et al. (2014). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. European journal of medicinal chemistry, 80, 278–284. [Link]

  • Gaskin, F., & Shelanski, M. L. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in molecular biology (Clifton, N.J.), 777, 1–14. [Link]

  • Rajgire, K. A., Tupsundar, A. L., & Sonare, R. P. (2018). NEW 2H-CHROMENE-3-CARBOXAMIDE DERIVATIVES: SYNTHESIS AND EVALUATION OF ANTIDEPRESSANT ACTIVITY. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 1121-1131. [Link]

  • ResearchGate. (n.d.). SAR study of chromone derivatives as MAO-B inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship studies in 4H-chromene-3-carbonitriles.... Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of structure–activity relationship. Retrieved from [Link]

  • Chimenti, F., et al. (2005). Inhibition of Monoamine Oxidases by Functionalized Coumarin Derivatives: Biological Activities, QSARs, and 3D-QSARs. Journal of Medicinal Chemistry, 48(23), 7215–7228. [Link]

  • Knaus, E. E., et al. (2020). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. Archiv der Pharmazie, 353(9), 2000027. [Link]

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Sources

Exploratory

An In-Depth Technical Guide to Molecular Docking Studies of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide

Abstract The chromene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chromene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] This guide provides a comprehensive, in-depth technical walkthrough of the molecular docking process for a specific chromene derivative, N-(2-methoxyphenyl)-2H-chromene-3-carboxamide. Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor).[3][4][5] This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each step. We will cover target identification, receptor and ligand preparation, docking simulation and validation, and the critical analysis of results, thereby providing a self-validating framework for robust in-silico analysis.

Introduction: The Scientific Context

The Therapeutic Potential of the Chromene Scaffold

Chromene derivatives are a class of heterocyclic compounds widely found in nature and are central to the development of new therapeutic agents.[1] Their diverse biological activities stem from their ability to interact with a wide array of cellular targets.[2] Numerous studies have highlighted the potent anticancer and anti-inflammatory activities of various chromene derivatives.[6][7][8][9][10][11][12] For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines and inhibit the production of inflammatory mediators.[6][9][11] The subject of this guide, N-(2-methoxyphenyl)-2H-chromene-3-carboxamide, represents a promising candidate for further investigation due to its unique structural features, which may confer specific binding properties to key biological targets.

Molecular Docking in Modern Drug Discovery

Molecular docking has become an indispensable tool in the drug discovery pipeline, enabling the rapid and cost-effective screening of large compound libraries.[13][14] It models the interaction between a ligand and a protein at the atomic level, predicting the preferred binding pose and estimating the binding affinity.[3][5] This information is crucial for identifying potential drug candidates, optimizing lead compounds, and elucidating mechanisms of action.[4][15] The process involves two main stages: sampling the conformational space of the ligand within the target's binding site and then ranking these poses using a scoring function.[3]

Theoretical Foundations of Molecular Docking

A successful docking study is built on a solid understanding of its core principles. The interaction between a ligand and its receptor is governed by concepts of molecular recognition. Historically, this was described by the "lock and key" model , where a ligand fits into a rigid receptor binding site. A more refined model is the "induced fit" theory , which posits that both the ligand and the receptor can undergo conformational changes upon binding to achieve optimal complementarity.[16] Modern docking algorithms often incorporate receptor flexibility to account for this phenomenon.[3][15][16]

The entire docking process can be visualized as a workflow that moves from preparation to simulation and finally to analysis.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis & Interpretation PDB Target Identification (e.g., EGFR from PDB) PrepReceptor Receptor Preparation (Remove water, add hydrogens) PDB->PrepReceptor Ligand Ligand Structure Generation (N-(2-methoxyphenyl)-2H-chromene-3-carboxamide) PrepLigand Ligand Preparation (Energy minimization, define rotatable bonds) Ligand->PrepLigand Grid Define Binding Site (Grid Box Generation) PrepReceptor->Grid PrepLigand->Grid Dock Molecular Docking Simulation (e.g., AutoDock Vina) Grid->Dock Validate Protocol Validation (Redocking, RMSD Calculation) Dock->Validate Feedback Analyze Analyze Binding Poses & Docking Scores Dock->Analyze Visualize Visualize Interactions (H-bonds, Hydrophobic) Analyze->Visualize SAR Generate SAR Hypotheses Visualize->SAR

Caption: High-level workflow for a molecular docking study.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for conducting a molecular docking study. As an illustrative example, we will target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in cancer therapy, for which chromene derivatives have shown activity.[17]

Step 1: Target Protein Identification and Preparation
  • Causality: The choice of a target protein is paramount. Based on literature evidence suggesting the anticancer potential of chromene scaffolds, EGFR (PDB ID: 4HJO, as an example) is a rational choice.[17] The three-dimensional coordinates of the protein are retrieved from the Worldwide Protein Data Bank (wwPDB).[18][19][20] The raw PDB file contains crystallographic water molecules, co-ligands, and ions that can interfere with the docking process and must be removed.[21][22][23] Furthermore, PDB files often lack hydrogen atoms, which are critical for calculating interactions like hydrogen bonds.[24] Therefore, they must be added computationally.

  • Protocol:

    • Obtain Structure: Download the PDB file (e.g., 4HJO) from the RCSB PDB website (rcsb.org).[20]

    • Clean Structure: Open the PDB file in molecular visualization software (e.g., UCSF Chimera, BIOVIA Discovery Studio).[23][25] Remove all non-essential components, including water molecules (HOH), co-crystallized ligands, and any ions not critical to the protein's structural integrity.[21][22] If the structure contains multiple identical chains (homodimers), retain only one for the docking study (e.g., Chain A).[22][26]

    • Add Hydrogens & Assign Charges: Use a preparation tool, such as the Dock Prep tool in Chimera or AutoDockTools, to add polar hydrogens and assign partial charges (e.g., Kollman charges for the protein).[21][23] This step is crucial for the scoring function to accurately calculate electrostatic interactions.

    • Repair Missing Residues: If the PDB file has missing side chains or residues, these should be modeled in using tools like SWISS-MODEL or the Dock Prep tool in Chimera.[21]

    • Save Prepared Receptor: Save the final, cleaned protein structure in the PDBQT format, which is required by AutoDock Vina and includes charge and atom type information.[27]

Step 2: Ligand Preparation
  • Causality: The ligand, N-(2-methoxyphenyl)-2H-chromene-3-carboxamide, must be converted into a 3D structure and energetically minimized to find its most stable, low-energy conformation. This prevents the docking algorithm from starting with a high-energy, unrealistic structure. Defining rotatable bonds is also essential to allow for ligand flexibility during the docking simulation.[24][28]

  • Protocol:

    • Generate 2D Structure: Draw the 2D structure of the compound using chemical drawing software like ChemDraw or MarvinSketch.

    • Convert to 3D: Convert the 2D structure to a 3D structure. Save this as an SDF or MOL2 file.

    • Energy Minimization: Perform energy minimization using a force field (e.g., MMFF94). This can be done in software like Avogadro or via online tools.[29]

    • Add Hydrogens & Assign Charges: Load the 3D structure into AutoDockTools. Add hydrogens and compute partial charges (e.g., Gasteiger charges for the ligand).[28]

    • Define Torsion Tree: Define the rotatable (torsional) bonds. This allows the docking program to explore different conformations of the ligand.[28]

    • Save Prepared Ligand: Save the final ligand structure in the PDBQT format.[29]

Step 3: Docking Simulation
  • Causality: The docking simulation requires a defined search space, known as the "grid box," within which the algorithm will attempt to place the ligand. This box should encompass the entire binding site of the target protein. The docking program then systematically explores different positions, orientations, and conformations of the ligand within this box, calculating a score for each pose.[15]

  • Protocol:

    • Identify Binding Site: The binding site can be identified from the position of a co-crystallized ligand in the original PDB file or through binding site prediction software.

    • Generate Grid Box: In AutoDockTools, define the center and dimensions (in Ångströms) of the grid box to cover the entire active site. Ensure the box is large enough to allow for full rotation of the ligand but not so large that it becomes computationally inefficient.

    • Configure and Run Docking: Create a configuration file specifying the receptor file, ligand file, and grid box parameters. Execute the docking simulation using a program like AutoDock Vina.[30][31] Vina will generate an output file containing several binding poses ranked by their docking scores.

Step 4: Validation of the Docking Protocol
  • Trustworthiness: A critical, non-negotiable step is to validate the docking protocol. This ensures that the chosen parameters can reliably reproduce a known binding pose. The standard method is to re-dock the co-crystallized ligand (which was removed in Step 1) back into the protein's active site.[32][33]

  • Protocol:

    • Prepare Co-crystallized Ligand: Prepare the original ligand from the PDB file using the same procedure outlined in Step 2.

    • Re-dock: Perform a docking simulation with this prepared co-crystallized ligand using the exact same grid parameters and docking settings.

    • Calculate RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is accurate and reliable for the target system.[34][35][36]

Analysis and Interpretation of Results

Interpreting docking results requires a multi-faceted approach, combining quantitative scores with qualitative visual inspection.[34][37][38][39]

G cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis Score Binding Affinity (kcal/mol) Lower score = stronger binding Conclusion Informed Conclusion on Ligand Potential Score->Conclusion RMSD RMSD (for validation) < 2.0 Å indicates reliability Pose Binding Pose Visualization HBonds Hydrogen Bonds Pose->HBonds Hydrophobic Hydrophobic Interactions Pose->Hydrophobic PiPi π-π Stacking Pose->PiPi HBonds->Conclusion Hydrophobic->Conclusion PiPi->Conclusion Start Docking Output Start->Score Start->Pose

Caption: The logical process for interpreting molecular docking results.
Quantitative Data: Docking Score and Binding Energy

The primary output of a docking simulation is a set of poses ranked by a scoring function. This score is typically expressed in units of energy (e.g., kcal/mol).[40]

  • Binding Affinity (ΔG): A more negative binding energy indicates a stronger, more stable interaction between the ligand and the protein.[34][41] This value is a prediction of the binding free energy and is the first filter for identifying promising compounds.[37] When comparing different ligands, those with significantly more negative scores are predicted to be more potent binders.[34]

ParameterDescriptionInterpretation
Binding Affinity Predicted free energy of binding (kcal/mol).The more negative the value, the higher the predicted binding affinity.[40][41]
Interacting Residues Amino acids in the binding pocket that form contacts with the ligand.Identifies key residues crucial for binding and stability.[34]
Interaction Types Hydrogen bonds, hydrophobic contacts, electrostatic interactions, etc.The nature and number of these interactions explain the binding mode.[37][38]
RMSD (Validation) Root Mean Square Deviation (Å) from a known crystal pose.A value < 2.0 Å confirms the reliability of the docking protocol.[34][35]
Qualitative Analysis: Visualizing the Binding Pose

A docking score alone is insufficient. Visual inspection of the top-ranked pose is essential to ensure that the predicted interactions are chemically sensible.[34][38]

  • Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor (like an -NH or -OH group) and an acceptor (like a carbonyl oxygen or a nitrogen atom). The presence of multiple hydrogen bonds with key active site residues is a strong indicator of a stable binding mode.[34]

  • Hydrophobic Interactions: These occur between nonpolar regions of the ligand and nonpolar amino acid residues (e.g., Valine, Leucine, Phenylalanine). These interactions are crucial for burying the ligand within the binding pocket and contribute significantly to binding affinity.

  • Other Interactions: Also look for π-π stacking (between aromatic rings), salt bridges (between charged groups), and van der Waals contacts.

This analysis is best performed using software like PyMOL or BIOVIA Discovery Studio, which can generate 2D and 3D diagrams highlighting these specific interactions.[39]

Conclusion and Future Directions

This guide has detailed a robust and self-validating protocol for the molecular docking of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide against a relevant biological target. The results from such a study provide a powerful hypothesis about the compound's mechanism of action and binding mode at the atomic level.

The crucial next step is experimental validation. The computational predictions, such as a high binding affinity for EGFR, must be confirmed through in vitro biological assays (e.g., kinase inhibition assays).[42] The docking results can also guide the next phase of drug design. By understanding the key interactions within the binding pocket, medicinal chemists can rationally design new derivatives with modified functional groups to enhance binding affinity and selectivity, a process known as Structure-Activity Relationship (SAR) analysis.[1]

References

  • El Mouns, B. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & Al-Mishari, A. A. (2019). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3][37]oxazines and Chromeno[2,3-d]pyrimidines. Molecules (Basel, Switzerland), 24(23), 4238. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]

  • Wikipedia contributors. (2024). Protein Data Bank. Wikipedia. [Link]

  • Chung, S. Y., Huang, W. H., Chen, Y. H., Tseng, C. N., & Lee, A. R. (2016). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. Research on Chemical Intermediates, 42(2), 1087–1105. [Link]

  • Matter Modeling Stack Exchange Community. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]

  • Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & Al-Mishari, A. A. (2019). Chromene compounds with promising biological activities. ResearchGate. [Link]

  • Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91–102. [Link]

  • Al-Warhi, T., Sabt, A., Al-Shar'i, N. A., El-Gamal, M. I., Anbar, A., Al-Massarani, S., ... & At-Tais, H. A. (2022). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 23(21), 13327. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • Omotuyi, O. I. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]

  • Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. PubMed. [Link]

  • wwPDB consortium. (n.d.). Worldwide Protein Data Bank. [Link]

  • Kumar, D., & Luthra, P. (2026). Molecular docking in drug design: Basic concepts and application spectrums. Journal of Drug Delivery and Therapeutics, 16(1), 1-10. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]

  • Sawhney, S. K., & Singh, M. (2020). Molecular docking software's applications and basic challenges faced: a review. International Journal of Research in Pharmaceutical Sciences, 11(2), 1-8. [Link]

  • Singh, K. (2022). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. IntechOpen. [Link]

  • Semwal, A., & Singh, A. (2018). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 236-253. [Link]

  • ResearchGate Community. (2023). Molecular docking protocol validation. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2026). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega, 11(3), 3429-3442. [Link]

  • Kaggle Community. (n.d.). Protein And Ligand Preparation For Docking By Vina. Kaggle. [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]

  • Chen, Y. (2023). Interpretation of Molecular docking results? ResearchGate. [Link]

  • Pagadala, N. S., Syed, K., & Tuszynski, J. (2025). Software for Molecular Docking: A review. ResearchGate. [Link]

  • Shah, S. A. A., et al. (2019). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 43(3), 1332-1341. [Link]

  • IJNRD Journal. (2024). A REVIEW ON MOLECULAR DOCKING: NOVEL TOOL FOR DRUG DISCOVERY. IJNRD. [Link]

  • Diller, D. J., & Merz, K. M. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of medicinal chemistry, 49(20), 5912-5931. [Link]

  • Matter Modeling Stack Exchange Community. (2021). How to interpret the affinity in a protein docking - ligand. Matter Modeling Stack Exchange. [Link]

  • CCP4. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • Pham, T. A., & Jain, A. N. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of chemical information and modeling, 46(6), 2656-2671. [Link]

  • Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2589-2597. [Link]

  • Chung, S. Y., et al. (2015). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. Research on Chemical Intermediates, 42(2), 1087-1105. [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • Bio-IT. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • RCSB PDB. (n.d.). Homepage. [Link]

  • Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • ResearchGate Community. (2024). (PDF) Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. [Link]

  • Lafita, A., et al. (2023). RCSB Protein Data Bank: visualizing groups of experimentally determined PDB structures alongside computed structure models of proteins. Frontiers in Bioinformatics, 3, 1285297. [Link]

  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

  • University of Massachusetts Amherst. (n.d.). Introduction to Protein Data Bank Format. [Link]

Sources

Foundational

Technical Guide: 2H-Chromene-3-Carboxamide Pharmacophores in Drug Discovery

Executive Summary The 2H-chromene-3-carboxamide scaffold (specifically the 2-oxo-2H-chromene-3-carboxamide, or coumarin-3-carboxamide) represents a privileged structure in medicinal chemistry.[1] Its thermodynamic stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2H-chromene-3-carboxamide scaffold (specifically the 2-oxo-2H-chromene-3-carboxamide, or coumarin-3-carboxamide) represents a privileged structure in medicinal chemistry.[1] Its thermodynamic stability, combined with a unique electronic profile, allows it to act as a versatile ligand for diverse biological targets, most notably Monoamine Oxidase B (MAO-B) in neurodegenerative therapies and Carbonic Anhydrase (CA-IX/XII) in oncology.

This guide provides a technical blueprint for the synthesis, structural optimization, and biological validation of these derivatives. It moves beyond basic review to offer actionable protocols for lead optimization.

Pharmacophore Architecture & Chemical Space

The Core Scaffold

The pharmacophore consists of a benzopyran-2-one (coumarin) fused ring system with a carboxamide moiety at position 3. The numbering system is critical for Structure-Activity Relationship (SAR) mapping:

  • Positions 1 & 2: The lactone ring (O1-C2=O) serves as a hydrogen bond acceptor.

  • Position 3 (The Warhead): The carboxamide linker (-CONH-) is the primary determinant of target specificity, facilitating hydrogen bonding with enzyme active site residues (e.g., Cys172 in MAO-B).

  • Position 7: The "tail" region, often modified with lipophilic aryl ethers to occupy hydrophobic pockets.

Structural Variants

While the 2-oxo (coumarin) variant is dominant, the 2-imino-2H-chromene derivatives have emerged as potent cytotoxic agents. This guide focuses primarily on the 2-oxo variant due to its superior drug-like properties (Lipinski compliance) and extensive validation in MAO-B inhibition.

Synthetic Framework: Green Chemistry Protocol

Traditional Pechmann condensation often requires harsh acidic conditions. We recommend a One-Pot Multicomponent Reaction (MCR) using a dual catalyst system (Piperidine/Iodine) for superior atom economy and yield.

Reaction Logic
  • Salicylaldehyde: Provides the phenol and aldehyde for ring closure.

  • Active Methylene (Diethyl Malonate/Ethyl Acetoacetate): Forms the lactone ring.

  • Amine: Installs the carboxamide functionality directly, avoiding a separate amidation step.

  • Piperidine: Acts as a base catalyst for the Knoevenagel condensation.

  • Iodine: Lewis acid catalyst that facilitates transesterification and cyclization.

Visualization: Synthetic Pathway

Synthesis Sal Salicylaldehyde Inter1 Knoevenagel Intermediate Sal->Inter1 Piperidine Methylene Active Methylene (Diethyl Malonate) Methylene->Inter1 Amine Primary Amine (R-NH2) Product 2H-Chromene-3-Carboxamide Amine->Product Iodine (Catalyst) Amidation Inter2 Pinner Intermediate Inter1->Inter2 Cyclization (-H2O) Inter2->Product

Caption: One-pot synthesis via Knoevenagel condensation and in situ amidation using Piperidine/Iodine catalysis.

Structure-Activity Relationship (SAR)[2]

The biological efficacy of 2H-chromene-3-carboxamides is tightly regulated by specific substitutions.

MAO-B Selectivity (Neuroprotection)

MAO-B inhibition requires a precise fit into the bipartite cavity of the enzyme (substrate cavity and entrance cavity).

  • C3-Carboxamide Nitrogen: Substitution with N-aryl groups (e.g., N-phenyl, N-benzyl) is superior to N-alkyl. The aromatic ring participates in

    
     stacking with Tyr326 .
    
  • C7-Substitution: Bulky lipophilic groups (e.g., benzyloxy, 3-chlorobenzyloxy) occupy the entrance cavity, significantly boosting selectivity over MAO-A.

  • Electronic Effects: Electron-withdrawing groups (EWG) like -F or -Cl on the N-phenyl ring enhance potency (

    
     in nanomolar range) by increasing the acidity of the amide NH, strengthening the H-bond with Pro102 .
    
Anticancer Activity (Cytotoxicity)[3]
  • C3-Linker: The amide bond is bioisosteric to the ester found in many natural coumarins but offers greater metabolic stability.

  • C6/C8 Positions: Halogenation (Br, Cl) at these positions often increases cytotoxicity against MCF-7 and HepG2 lines, likely by enhancing cellular permeability and hydrophobic interactions with Carbonic Anhydrase active sites.

Visualization: SAR Map

SAR Core 2H-Chromene-3-Carboxamide Core Scaffold Pos3 Position 3 (Amide N) CRITICAL Core->Pos3 Pos7 Position 7 (O-Linkage) SELECTIVITY Core->Pos7 Pos68 Positions 6 & 8 POTENCY Core->Pos68 Pos3_Det N-Aryl > N-Alkyl (Pi-Pi Stacking w/ Tyr326) Pos3->Pos3_Det Pos7_Det Bulky Aryl Ethers (Occupies MAO-B Entrance Cavity) Pos7->Pos7_Det Pos68_Det Halogens (Br/Cl/F) (Enhances Cell Permeability) Pos68->Pos68_Det

Caption: SAR Map highlighting critical substitution zones for MAO-B selectivity and anticancer potency.

Experimental Protocols

Protocol A: One-Pot Synthesis of N-substituted-2-oxo-2H-chromene-3-carboxamides

Objective: Efficient synthesis of the pharmacophore with minimal workup.

Materials:

  • Salicylaldehyde derivative (1.0 mmol)[2]

  • Diethyl malonate (1.2 mmol)[2]

  • Substituted Aniline/Amine (1.2 mmol)[1][2]

  • Piperidine (10 mol%)[2]

  • Iodine (5 mol%)[2]

  • Ethanol (Absolute, 5 mL)

Procedure:

  • Charge: In a 25 mL round-bottom flask, dissolve salicylaldehyde, amine, and diethyl malonate in ethanol.

  • Catalyze: Add piperidine followed by molecular iodine.

  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring for 4–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates out.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/DMF if necessary to achieve >98% purity (HPLC).

  • Validation: Confirm structure via

    
    -NMR (Look for singlet at 
    
    
    
    8.5-8.9 ppm for C4-H) and IR (Amide C=O stretch at ~1660
    
    
    ).
Protocol B: MAO-B Enzymatic Inhibition Assay

Objective: Determine


 values to assess neuroprotective potential.

System: Recombinant human MAO-B (hMAO-B) using Kynuramine as a fluorogenic substrate.

Procedure:

  • Preparation: Dilute test compounds in DMSO (final concentration <1%).

  • Incubation: Incubate hMAO-B enzyme (0.015 mg/mL) with test compounds in potassium phosphate buffer (0.1 M, pH 7.4) for 15 minutes at

    
    .
    
  • Initiation: Add Kynuramine (non-fluorescent) to initiate the reaction.

  • Reaction: MAO-B oxidizes Kynuramine to 4-hydroxyquinoline (fluorescent).

  • Measurement: Stop reaction after 20 minutes with 2N NaOH. Measure fluorescence at

    
     and 
    
    
    
    .
  • Analysis: Calculate % inhibition and fit to a sigmoidal dose-response curve to derive

    
    .
    

Mechanistic Pathway (MAO-B Inhibition)

The high affinity of these compounds for MAO-B is driven by a "Lock and Key" mechanism where the coumarin core mimics the transition state of the natural substrate.

Mechanism Ligand 2H-Chromene-3-Carboxamide Step1 Entrance Cavity Binding (Hydrophobic Interactions) Ligand->Step1 Enzyme MAO-B Active Site Enzyme->Step1 Step2 Substrate Cavity Anchoring (H-Bonding) Step1->Step2 Interaction1 C7-Benzylozy <-> Entrance Loop Step1->Interaction1 Step3 Catalytic Inhibition (FAD Cofactor Blockade) Step2->Step3 Interaction2 Amide C=O <-> Cys172/Tyr435 Step2->Interaction2 Interaction3 Coumarin Ring <-> FAD (Pi-Stacking) Step3->Interaction3

Caption: Mechanistic flow of MAO-B inhibition. The ligand spans both the entrance and substrate cavities.

Comparison of Biological Profiles

Pharmacophore VariantPrimary TargetKey Substitution (R3)Key Substitution (R7)IC50 / Potency
2-oxo-2H-chromene MAO-B (Alzheimer's)N-(4-fluorophenyl)Benzyloxy0.001 - 0.1

2-oxo-2H-chromene Carbonic Anhydrase IXN-alkyl / N-arylSulfamoyl moiety0.01 - 0.5

2-imino-2H-chromene Cytotoxicity (MCF-7)N-aryl-H / -OH0.9 - 8.5

2-oxo-2H-chromene AntimicrobialN-benzyl-H62

(MIC)

Data synthesized from Chimenti et al. (2009) and Olomola et al. (2019).

References

  • Chimenti, F., et al. (2009).[2] "Synthesis, Molecular Modeling, and Selective Inhibitory Activity against Human Monoamine Oxidases of 3-Carboxamido-7-Substituted Coumarins." Journal of Medicinal Chemistry. Link

  • Olomola, T. O., et al. (2019). "Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives." ResearchGate/DLSU. Link

  • Koley, M., et al. (2024).[1] "Latest developments in coumarin-based anticancer agents: Mechanism of action and structure–activity relationship studies." RSC Medicinal Chemistry.[1] Link

  • Payra, S., et al. (2018).[2] "Magnetically Recoverable Fe3O4 Nanoparticles for the One-Pot Synthesis of coumarin-3-carboxamide derivatives." ChemistrySelect. Link

  • Yousif, M.N.M., et al. (2022).[3] "Synthesis and Anticancer Activity of Novel Chromene Derivatives." Medicinal Chemistry. Link

Sources

Exploratory

Technical Analysis: Binding Affinity and Pharmacodynamics of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide

Executive Summary N-(2-methoxyphenyl)-2H-chromene-3-carboxamide (frequently referenced in literature as N-(2-methoxyphenyl)coumarin-3-carboxamide ) represents a privileged scaffold in medicinal chemistry, characterized b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-methoxyphenyl)-2H-chromene-3-carboxamide (frequently referenced in literature as N-(2-methoxyphenyl)coumarin-3-carboxamide ) represents a privileged scaffold in medicinal chemistry, characterized by the fusion of a benzopyran-2-one (coumarin) core with an N-aryl carboxamide moiety.

This compound class has emerged as a potent modulator of microtubule dynamics , specifically targeting the colchicine-binding site of


-tubulin. By inhibiting tubulin polymerization, the compound induces G2/M cell cycle arrest and subsequent apoptosis in various carcinoma cell lines.[1] Secondary off-target interactions have been observed with Adenosine Receptors (A3)  and specific kinases (e.g., Src), broadening its potential therapeutic utility from oncology to neuroinflammation.

This guide provides a deep technical analysis of the binding affinity, structural determinants, and experimental validation protocols for this specific ligand.

Chemical Identity and Structural Basis[1][2][3][4][5]

To ensure experimental reproducibility, the precise chemical identity must be established. While "2H-chromene" refers to the bicyclic ring system, the stable carboxamide derivative at position 3 is almost exclusively the 2-oxo form (coumarin).

AttributeSpecification
IUPAC Name N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Common Scaffold Coumarin-3-carboxamide
Molecular Formula

Molecular Weight 295.29 g/mol
Key Substituent Ortho-methoxy (2-OMe) on the N-phenyl ring
Structural Pharmacophore Analysis

The binding affinity is governed by three structural domains:

  • Coumarin Core: Acts as a hydrophobic anchor, occupying the hydrophobic pocket of the target protein (e.g., Val238, Cys241 in Tubulin).

  • Carboxamide Linker: Provides a rigid spacer and a hydrogen bond donor/acceptor motif (C=O and N-H) essential for orienting the phenyl ring.

  • 2-Methoxyphenyl Ring: The ortho-substitution creates significant steric hindrance, forcing the phenyl ring out of planarity with the coumarin system. This "twisted" conformation is critical for fitting into the restricted colchicine binding site of tubulin, distinguishing it from planar analogs.

Target Identification and Binding Affinity[6]

Primary Target: Tubulin (Colchicine Binding Site)

The primary mechanism of cytotoxicity for N-(2-methoxyphenyl)-2H-chromene-3-carboxamide is the inhibition of microtubule assembly.[1] The compound acts as a Microtubule Destabilizing Agent (MDA) .

Binding Kinetics and Affinity Data

The following data represents the consensus binding profile for 3-carboxamide coumarins substituted with ortho-alkoxy groups, derived from structure-activity relationship (SAR) studies of the class.

ParameterValue (Range)Assay MethodSignificance
Tubulin Polymerization

1.5 – 5.0 µM Fluorescence (DAPI/GTP)Potent inhibition of assembly; comparable to standard agents like Combretastatin A-4.
Binding Constant (

)
~10^5 – 10^6 M⁻¹ Fluorescence QuenchingIndicates strong, non-covalent binding to the colchicine site.
Cytotoxicity (

)
0.1 – 2.5 µM MTT Assay (MCF-7, HeLa)High potency against solid tumor lines.
Selectivity Index > 10vs. Normal FibroblastsPreferential toxicity toward rapidly dividing cells.
Secondary Targets
  • Adenosine A3 Receptor: N-aryl-coumarin-3-carboxamides have shown nanomolar affinity (

    
     ~ 10–100 nM) for the hA3 receptor, acting as antagonists. The 2-methoxy group enhances selectivity over A1/A2A subtypes.
    
  • Src Kinase: Moderate inhibition (

    
     ~ 10–50 µM) observed in some derivatives, contributing to anti-metastatic properties.
    

Mechanism of Action (MOA)

The binding of the ligand to


-tubulin prevents the formation of straight protofilaments, leading to the collapse of the microtubule network. This triggers the Spindle Assembly Checkpoint (SAC), arresting cells in mitosis.
MOA Pathway Diagram

MOA Ligand N-(2-methoxyphenyl)-2H-chromene-3-carboxamide Target Beta-Tubulin (Colchicine Binding Site) Ligand->Target Binds (Kd ~ µM) Complex Ligand-Tubulin Complex (Steric Blockade) Target->Complex Conformational Change Polymerization Microtubule Polymerization (Inhibition) Complex->Polymerization Prevents Assembly Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Spindle Defect Signaling Bcl-2 Phosphorylation Caspase-3 Activation Arrest->Signaling Prolonged Arrest Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Execution

Figure 1: Pharmacodynamic cascade initiated by ligand binding to the colchicine site of


-tubulin.

Experimental Protocols

To validate the binding affinity and biological activity of this compound, the following standardized protocols are recommended. These methods are self-validating through the use of positive controls (Colchicine or Combretastatin A-4).

Protocol A: Synthesis of N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Rationale: Direct amidation ensures high purity required for affinity assays.

  • Reactants: Mix Coumarin-3-carboxylic acid (1.0 eq) with Thionyl Chloride (

    
    , excess) in dry benzene/toluene. Reflux for 2–3 hours to generate the acid chloride.
    
  • Evaporation: Remove solvent and excess

    
     under reduced pressure.
    
  • Amidation: Dissolve residue in dry

    
    . Add 2-anisidine  (2-methoxyaniline, 1.0 eq) and Triethylamine  (1.2 eq) at 0°C. Stir at room temperature for 4–6 hours.
    
  • Purification: Wash with 1N HCl (to remove unreacted amine) and saturated

    
    . Recrystallize from ethanol.
    
  • Validation: Confirm structure via ¹H-NMR (Look for amide singlet ~10.5 ppm and coumarin H-4 singlet ~8.9 ppm).

Protocol B: In Vitro Tubulin Polymerization Assay

Rationale: Fluorescence-based kinetic monitoring of tubulin assembly in real-time.

  • Preparation: Prepare Purified Tubulin (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 1 mM GTP.
    
  • Ligand Addition: Add test compound (dissolved in DMSO) at varying concentrations (1, 5, 10, 20 µM). Keep DMSO < 1%.

  • Reporter: Add DAPI (10 µM). DAPI fluorescence increases upon binding to polymerized microtubules.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) at 37°C for 60 minutes using a microplate reader.

  • Analysis: Plot Fluorescence vs. Time. Calculate

    
     of polymerization.
    
    • Control: Colchicine (5 µM) should show flat-line inhibition.

    • Result: The compound should reduce

      
       in a dose-dependent manner.
      
Protocol C: Molecular Docking (In Silico Validation)

Rationale: To predict binding pose and energy before costly synthesis.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Protein Prep: Retrieve PDB ID: 1SA0 (Tubulin-Colchicine complex). Remove native ligand and water molecules. Add polar hydrogens.

  • Ligand Prep: Minimize energy of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide using MMFF94 force field.

  • Grid Box: Center on the colchicine binding site (

    
    -subunit: S178, A180; 
    
    
    
    -subunit: C241, L248).
  • Execution: Run docking algorithm with exhaustiveness = 8.

  • Criteria:

    • Binding Energy: Expect

      
       to 
      
      
      
      kcal/mol.
    • Interactions: Look for H-bond between the amide NH and Thr179 or Val181 , and hydrophobic pi-stacking of the coumarin ring.

References

  • N-substituted Coumarin-3-carboxamides as Tubulin Inhibitors

    • Source:European Journal of Medicinal Chemistry / Bioorganic & Medicinal Chemistry Letters
    • Context: Describes the SAR of coumarin-3-carboxamides targeting the colchicine site.
    • Link:

  • Synthesis and Biological Evaluation of Chromene Deriv

    • Source:Molbank / MDPI
    • Context: Detailed synthetic procedures for N-aryl-2-oxo-2H-chromene-3-carboxamides.
    • Link:

  • Tubulin Polymeriz

    • Source:Cytoskeleton Inc.
    • Context: Standardized fluorescence protocols for measuring tubulin assembly.
    • Link:

  • Molecular Docking of Colchicine Site Inhibitors

    • Source:RCSB Protein D
    • Context: Crystal structure of Tubulin-Colchicine complex (PDB: 1SA0)
    • Link:

Sources

Foundational

An In-Depth Technical Guide to the Antimicrobial Properties of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative for Novel Antimicrobial Agents The rise of multidrug-resistant (MDR) pathogens constitutes a formidable challenge to global health....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens constitutes a formidable challenge to global health. The diminishing efficacy of existing antibiotic arsenals necessitates an urgent and innovative approach to the discovery and development of new antimicrobial agents. In this context, heterocyclic compounds have emerged as a promising frontier, with the chromene scaffold, a key structural motif in many natural and synthetic bioactive molecules, garnering significant attention. This guide delves into the antimicrobial potential of a specific chromene derivative, N-(2-methoxyphenyl)-2H-chromene-3-carboxamide, providing a comprehensive technical overview for researchers and drug development professionals engaged in the quest for next-generation therapeutics.

The Chromene Core: A Privileged Scaffold in Medicinal Chemistry

The 2H-chromene ring system, a bicyclic ether, is a versatile pharmacophore that has been extensively explored for its diverse biological activities. These activities span a wide spectrum, including anticancer, anti-inflammatory, antiviral, and, most pertinently, antimicrobial properties. The structural versatility of the chromene nucleus allows for a myriad of substitutions, enabling the fine-tuning of its pharmacological profile. The carboxamide moiety at the 3-position of the 2H-chromene ring is a critical functional group that has been shown to be instrumental in the antimicrobial efficacy of this class of compounds.

Synthesis of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide: A Strategic Approach

The synthesis of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide is typically achieved through a strategic multi-step process that begins with the formation of the 2H-chromene-3-carboxylic acid precursor, followed by a coupling reaction with 2-methoxyaniline.

Synthesis of 2H-Chromene-3-carboxylic Acid

The Baylis-Hillman reaction is a cornerstone of this synthesis, providing an efficient route to the chromene backbone.

Synthesis_Workflow cluster_0 Baylis-Hillman Reaction cluster_1 Intramolecular Cyclization Salicylaldehyde Salicylaldehyde Derivatives Baylis_Hillman_Adduct Baylis-Hillman Adduct Salicylaldehyde->Baylis_Hillman_Adduct Acrylate Acrolein or Acrylates Acrylate->Baylis_Hillman_Adduct DABCO DABCO (catalyst) DABCO->Baylis_Hillman_Adduct Chromene_Acid 2H-Chromene-3-carboxylic Acid Baylis_Hillman_Adduct->Chromene_Acid Acid or Base Catalysis

Synthesis of 2H-chromene-3-carboxylic acid.
Amide Coupling Reaction

The final step involves the formation of the amide bond between the carboxylic acid and the amine.

Amide_Coupling cluster_0 Amide Bond Formation Chromene_Acid 2H-Chromene-3-carboxylic Acid Target_Compound N-(2-methoxyphenyl)-2H- chromene-3-carboxamide Chromene_Acid->Target_Compound Amine 2-Methoxyaniline Amine->Target_Compound Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Target_Compound

Amide coupling to yield the target compound.
Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2H-Chromene-3-carboxylic Acid.

  • To a solution of salicylaldehyde (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a tertiary amine catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 equivalents).

  • Add an acrylic acid derivative (e.g., ethyl acrylate) (1.1 equivalents) dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 24-48 hours.

  • Upon completion (monitored by TLC), acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to induce intramolecular cyclization.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2H-chromene-3-carboxylic acid.

Step 2: Synthesis of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide.

  • Dissolve 2H-chromene-3-carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or DMF).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Add 2-methoxyaniline (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Filter the reaction mixture to remove any precipitated urea byproduct.

  • Wash the filtrate with dilute acid and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the resulting solid by recrystallization or column chromatography to yield the final product.

In Vitro Antimicrobial Activity: A Broad Spectrum of Action

While specific antimicrobial data for N-(2-methoxyphenyl)-2H-chromene-3-carboxamide is not extensively available in the public domain, studies on structurally related N-aryl-2H-chromene-3-carboxamides have demonstrated significant activity against a range of pathogenic bacteria and fungi.[1] The antimicrobial efficacy is typically evaluated using standard methods such as the agar well diffusion assay for preliminary screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Anticipated Antimicrobial Spectrum

Based on the available literature for analogous compounds, N-(2-methoxyphenyl)-2H-chromene-3-carboxamide is expected to exhibit activity against:

  • Gram-positive bacteria: Including Staphylococcus aureus (both methicillin-sensitive and -resistant strains), Bacillus subtilis, and Enterococcus faecalis.

  • Gram-negative bacteria: Such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

  • Fungi: Including Candida albicans and Aspergillus niger.

Quantitative Assessment: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents hypothetical MIC values for N-(2-methoxyphenyl)-2H-chromene-3-carboxamide against a panel of clinically relevant microorganisms, based on data from structurally similar compounds.[1]

MicroorganismTypeExpected MIC Range (µg/mL)
Staphylococcus aureusGram-positive Bacteria16 - 64
Bacillus cereusGram-positive Bacteria8 - 32
Escherichia coliGram-negative Bacteria32 - 128
Pseudomonas aeruginosaGram-negative Bacteria64 - 256
Candida albicansFungus16 - 64
Aspergillus nigerFungus32 - 128
Experimental Protocol: Agar Well Diffusion Assay
  • Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard) in sterile saline.

  • Inoculation of Agar Plates: Uniformly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compound: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Unraveling the Mechanism of Action: A Multi-pronged Attack

The antimicrobial mechanism of chromene derivatives is believed to be multifaceted, contributing to their broad-spectrum activity and potentially reducing the likelihood of resistance development.[2][3] The primary proposed mechanisms include:

Inhibition of Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and repair. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately cell death.[2] The planar chromene ring system can intercalate with DNA, while the carboxamide side chain can form hydrogen bonds with the enzyme's active site.

DNA_Gyrase_Inhibition Compound N-(2-methoxyphenyl)-2H- chromene-3-carboxamide DNA_Gyrase Bacterial DNA Gyrase Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Inhibition of bacterial DNA gyrase pathway.
Disruption of the Bacterial Cell Membrane

The lipophilic nature of the chromene scaffold allows it to insert into the bacterial cell membrane, disrupting its integrity. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately cell lysis.[4] The N-aryl substituent can further modulate this lipophilicity and influence the compound's interaction with the membrane.

Membrane_Disruption Compound N-(2-methoxyphenyl)-2H- chromene-3-carboxamide Cell_Membrane Bacterial Cell Membrane Compound->Cell_Membrane Insertion Membrane_Integrity Loss of Membrane Integrity Cell_Membrane->Membrane_Integrity Disruption Cell_Lysis Cell Lysis Membrane_Integrity->Cell_Lysis Leads to

Disruption of the bacterial cell membrane.
Inhibition of Cell Wall Synthesis

Some chromene derivatives have been shown to interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[5] This mechanism is particularly effective against Gram-positive bacteria, which have a thick peptidoglycan layer.

Structure-Activity Relationship (SAR): The Key to Optimization

The antimicrobial activity of N-aryl-2H-chromene-3-carboxamides is significantly influenced by the nature and position of substituents on both the chromene ring and the N-aryl moiety.

  • Substituents on the N-Aryl Ring: The presence of electron-donating or electron-withdrawing groups on the N-phenyl ring can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its ability to penetrate the bacterial cell and interact with its target. The ortho-methoxy group in the title compound is expected to influence its conformational flexibility and hydrogen bonding potential.

  • Substituents on the Chromene Ring: Modifications to the chromene nucleus can also impact activity. For instance, the introduction of halogen atoms has been shown to enhance the antimicrobial potency of some chromene derivatives.

Future Directions and Conclusion

N-(2-methoxyphenyl)-2H-chromene-3-carboxamide represents a promising lead scaffold in the development of novel antimicrobial agents. Its anticipated broad-spectrum activity, coupled with a potentially multi-targeted mechanism of action, makes it an attractive candidate for further investigation.

Future research should focus on:

  • Definitive Antimicrobial Profiling: Comprehensive in vitro testing of the synthesized compound against a wide panel of clinically relevant and drug-resistant pathogens to establish its precise MIC values.

  • Mechanistic Elucidation: Detailed studies to pinpoint the primary molecular target(s) and elucidate the exact mechanism of action.

  • Lead Optimization: Synthesis and evaluation of a library of analogs with systematic variations in the N-aryl and chromene ring substituents to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising candidates in animal models of infection to assess their therapeutic potential and safety profile.

References

  • Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. (URL not provided)
  • Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives - Asian Journal of Research in Chemistry. (URL: [Link])

  • Design, synthesis, and biological evaluation of membrane-active cannabichromene derivatives as potent antibacterial agents - PubMed. (URL: [Link])

  • Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives - Asian Journal of Research in Chemistry. (URL: [Link])

  • Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies - De La Salle University. (URL: [Link])

  • Synthesis and antimicrobial activities of 2H-chromene-3-carboxamide derivatives: Experimental and computational studies | Request PDF - ResearchGate. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Determining and Optimizing the DMSO Solubility of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide for Preclinical Research

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and cell biologists on the determination and practical application of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide solubility i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and cell biologists on the determination and practical application of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide solubility in Dimethyl Sulfoxide (DMSO). Given that specific solubility data for this compound is not readily available in public literature, this guide furnishes a robust experimental framework. It outlines protocols for accurately measuring thermodynamic solubility, preparing high-concentration stock solutions, and mitigating common downstream assay complications such as compound precipitation and solvent-induced cytotoxicity. The overarching goal is to ensure the generation of reliable and reproducible data in preclinical drug discovery workflows.

Introduction: The Central Role of DMSO in Drug Discovery

N-(2-methoxyphenyl)-2H-chromene-3-carboxamide belongs to the chromene carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1] As with many novel small molecules, its hydrophobic nature necessitates the use of a potent, non-aqueous solvent for initial solubilization and stock preparation.

Dimethyl Sulfoxide (DMSO) is the undisputed solvent of choice in early-stage drug discovery for its exceptional ability to dissolve a wide array of organic compounds.[2] However, its utility is a double-edged sword. While enabling the creation of high-concentration stock solutions, DMSO is not biologically inert. At elevated concentrations in aqueous assay media, it can induce cellular stress, alter membrane permeability, and even cause cell death, thereby confounding experimental results.[3][4][5]

Therefore, a precise understanding of a compound's maximum solubility in DMSO is not merely a matter of logistical convenience; it is a prerequisite for sound experimental design. It dictates the upper limit of stock concentration, which in turn influences the final DMSO concentration in biological assays and the potential for compound precipitation upon aqueous dilution.[6][7] This guide provides the necessary protocols to navigate these challenges.

Physicochemical Profile & Predicted Properties

A preliminary analysis of the structure of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide suggests a molecule with limited aqueous solubility. Key structural features influencing this are:

  • Aromatic Rings: The presence of multiple aromatic rings (chromene and methoxyphenyl) contributes to the molecule's hydrophobicity.

  • Amide Linkage: While the amide group can participate in hydrogen bonding, its contribution is offset by the larger nonpolar regions.

  • Molecular Weight: The molecular formula C₁₇H₁₃NO₄ corresponds to a monoisotopic mass of approximately 295.08 Da.[8]

These features underscore the necessity of an organic solvent like DMSO for achieving stock concentrations suitable for high-throughput screening (HTS) and dose-response studies.

Experimental Protocol: Determination of Maximum DMSO Solubility

The following protocol details the "shake-flask" method, a gold standard for determining the thermodynamic equilibrium solubility of a compound. This method ensures that the solvent is fully saturated with the solute.

Rationale Behind the Shake-Flask Method

This protocol is designed to create a supersaturated solution, which is then allowed to equilibrate. By removing undissolved solid and quantifying the dissolved portion, we can accurately determine the maximum concentration at which the compound remains in solution at a given temperature. Incubation for 24 hours is critical to ensure that the system reaches thermodynamic equilibrium.[9]

Materials
  • N-(2-methoxyphenyl)-2H-chromene-3-carboxamide (powder)

  • Anhydrous, high-purity DMSO (e.g., ≥99.9%)

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Benchtop centrifuge (capable of >10,000 x g)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Calibrated micropipettes

Step-by-Step Methodology
  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL) to the tube.

    • Vortex the mixture vigorously for 5 minutes to create a suspension and facilitate initial dissolution.[9] A visible precipitate should remain, indicating a supersaturated state.

  • Equilibration:

    • Incubate the tube at a constant temperature (e.g., 25°C) for 24 hours.

    • During this period, intermittently mix the slurry (e.g., gentle vortexing for 1 minute every 8 hours) to ensure continuous interaction between the solid and the solvent.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm or >10,000 x g) for 15 minutes to pellet the undissolved solid material.[9]

  • Sample Collection and Dilution:

    • Carefully collect a precise volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Perform a serial dilution of the supernatant into a suitable solvent (e.g., acetonitrile or methanol) for which a validated analytical method exists. The dilution factor should be chosen to bring the concentration within the linear range of the quantification assay.

  • Quantification:

    • Determine the concentration of the compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectroscopy method.

    • Back-calculate the original concentration in the DMSO supernatant. This value represents the maximum thermodynamic solubility.

Data Presentation

The results of the solubility determination should be recorded systematically.

ParameterValue
Compound IDN-(2-methoxyphenyl)-2H-chromene-3-carboxamide
Temperature (°C)25.0
Supernatant Volume (µL)50.0
Dilution Factor1:1000
Measured Conc. (µg/mL)e.g., 150.5
Calculated Solubility (mg/mL) 150.5
Calculated Solubility (mM) (Calculated based on MW)

Protocol: Preparation and Handling of DMSO Stock Solutions

Once the maximum solubility is known, researchers can confidently prepare high-concentration stock solutions for routine use.

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation calc 1. Calculate Mass (Target Conc. < Max Solubility) weigh 2. Weigh Compound (Analytical Balance) calc->weigh add_dmso 3. Add Anhydrous DMSO (Precise Volume) weigh->add_dmso dissolve 4. Dissolve Completely (Vortex, Sonicate if needed) add_dmso->dissolve store 5. Aliquot & Store (-20°C or -80°C) dissolve->store

Caption: Workflow for preparing a DMSO stock solution.

Step-by-Step Methodology
  • Calculate Required Mass: Based on the desired stock concentration (e.g., 50 mM) and volume, calculate the mass of the compound needed. Crucially, the target concentration should be ~10-15% below the determined maximum solubility to ensure stability.

  • Weighing: Accurately weigh the calculated mass into a sterile, appropriate-sized vial (e.g., amber glass vial).

  • Dissolution: Add the required volume of anhydrous DMSO. Cap the vial and vortex until the solid is completely dissolved. Gentle warming (to 30-37°C) or sonication can be used to aid dissolution, but the solution should be allowed to return to room temperature to check for any precipitation.[10]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture.[11] Store at -20°C or -80°C in desiccated conditions.

Application in Biological Assays: Mitigating DMSO-Induced Artifacts

The primary goal when using a DMSO stock in a biological assay is to deliver the compound to the aqueous medium without it precipitating, while keeping the final DMSO concentration below a cytotoxic or confounding level.

Determining the No-Effect DMSO Concentration

Before testing the compound, it is imperative to determine the tolerance of your specific cell line to DMSO.[12]

  • Prepare a dose-response curve of DMSO alone (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) in your standard cell culture medium.

  • Expose your cells to these concentrations for the same duration as your planned experiment.

  • Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo®).

  • The highest concentration of DMSO that does not significantly impact cell viability is your maximum allowable final concentration. For most cell lines, this is typically ≤0.5%, with ≤0.1% being ideal.[3][4]

Dilution Strategy & Best Practices

Direct dilution of a high-concentration DMSO stock into aqueous buffer or media can cause the compound to precipitate ("crash out").[7][13] A serial or stepwise dilution is recommended.

G stock 50 mM Stock 100% DMSO inter 1 mM Intermediate 2% DMSO in Media stock:f0->inter:f0 1:50 Dilution (e.g., 2µL into 98µL media) final 1-10 µM Final Assay Conc. ≤0.1% DMSO in Media inter:f0->final:f0 Serial Dilutions (in media with 0.1% DMSO)

Caption: Stepwise dilution from DMSO stock to final assay concentration.

Protocol for Dilution Series:

  • Prepare Vehicle Control Media: Prepare cell culture media containing the maximum acceptable final DMSO concentration (e.g., 0.1%). This ensures that all wells, including the vehicle control, have the same final DMSO concentration.[12]

  • Create an Intermediate Dilution: Briefly centrifuge the DMSO stock vial to collect the solution. Prepare an intermediate dilution of your stock solution directly into the vehicle control media. This step is critical for minimizing precipitation.

  • Perform Serial Dilutions: Use the intermediate dilution to perform your serial dilutions for the dose-response curve, using the same vehicle control media as the diluent.

  • Rapid Mixing: When adding the DMSO solution to the aqueous media, pipette it directly into the liquid and mix immediately and thoroughly to facilitate rapid dispersion.[13]

Summary of Best Practices
GuidelineRationale
Use Anhydrous DMSO Water can decrease the solubility of hydrophobic compounds in DMSO and promote degradation over time.
Final DMSO ≤ 0.5% Minimizes solvent-induced cytotoxicity and off-target effects.[3][4]
Match Vehicle Control Ensures that any observed biological effect is due to the compound, not the solvent.[12]
Stepwise Dilution Reduces the shock of solvent change, minimizing the risk of compound precipitation.[11]
Avoid Freeze-Thaw Protects compound integrity and prevents water absorption into the DMSO stock.[11]
Visual Inspection Always visually inspect diluted solutions for any signs of precipitation before adding to cells.

Conclusion

A thorough understanding and experimental determination of the DMSO solubility of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide is a foundational step for its successful evaluation in any biological assay. By employing the robust protocols outlined in this guide, researchers can prepare stable, high-concentration stock solutions and design experiments that yield accurate, reproducible, and meaningful data, thereby accelerating the drug discovery process.

References

  • Scientist Solutions. (2025-01-16). DMSO in cell based assays.
  • Benchchem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Osolodkin, D. I., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2648. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Keyence. (N.D.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • ResearchGate. (2017).
  • ResearchGate. (N.D.).
  • Benchchem. (2025). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • ResearchGate. (N.D.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
  • Journal of Pharmaceutical and Biomedical Sciences. (N.D.).
  • MedChemExpress. (N.D.). Compound Handling Instructions.
  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?.
  • Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?.
  • Tetko, I. V., et al. (2001). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Computer Sciences, 41(5), 1488-1493. [Link]

  • MDPI. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide.
  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)
  • PubChemLite. (N.D.). N-(4-methoxyphenyl)-2-oxo-2h-chromene-3-carboxamide.
  • Research Journal of Pharmacy and Technology. (N.D.). Review on Chromen derivatives and their Pharmacological Activities.

Sources

Technical Notes & Optimization

Troubleshooting

Improving water solubility of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide

Technical Support Center Topic: Improving the Aqueous Solubility of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide Introduction N-(2-methoxyphenyl)-2H-chromene-3-carboxamide belongs to a class of heterocyclic compounds th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Topic: Improving the Aqueous Solubility of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide

Introduction

N-(2-methoxyphenyl)-2H-chromene-3-carboxamide belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to the broad pharmacological activities of the chromene scaffold.[1][2] A common and significant hurdle in the development of such compounds is their inherently poor aqueous solubility. This characteristic arises from their rigid, polycyclic, and largely hydrophobic structure, which favors strong intermolecular interactions (like π-π stacking) in the solid state, leading to high crystal lattice energy. A study on a similar compound, N-(2-methoxyphenyl)-4-oxo-4H-chromone-3-carboxamide, revealed the presence of strong intramolecular hydrogen bonds that contribute to a planar conformation, further promoting poor solvation in water.[3]

This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshoot and overcome solubility challenges encountered with N-(2-methoxyphenyl)-2H-chromene-3-carboxamide. It is organized into a set of frequently asked questions for foundational knowledge and a detailed troubleshooting section with step-by-step experimental protocols for practical application.

Frequently Asked Questions (FAQs)

Q1: Why is my N-(2-methoxyphenyl)-2H-chromene-3-carboxamide compound poorly soluble in water?

A: The low water solubility is multifactorial, stemming from its molecular structure. Key contributors include:

  • Hydrophobicity: The molecule is dominated by two aromatic rings (the chromene and methoxyphenyl systems), which are non-polar and repel water.

  • Crystal Packing: The planar nature of the aromatic rings allows for efficient stacking in the crystal lattice, held together by strong intermolecular forces. Overcoming this high crystal lattice energy requires a significant amount of energy, which is not compensated by the weak interactions with water molecules.

  • Hydrogen Bonding: Intramolecular hydrogen bonds can reduce the number of polar groups available to interact with water, further decreasing solubility.[3]

Q2: What is a good starting point for solubilizing the compound for quick, initial in vitro screening?

A: For preliminary biological assays, the most common and straightforward approach is to use a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is the standard choice.[4] A typical workflow involves preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and then diluting it serially into your aqueous assay buffer. It is critical to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity. However, be aware that this method can lead to precipitation upon dilution, an issue addressed in the troubleshooting section below.

Q3: What are the main strategies I can use if simple dilution of a DMSO stock is not sufficient?

A: Broadly, solubility enhancement strategies fall into two categories:

  • Formulation-Based Approaches: These methods modify the vehicle or formulation to increase the apparent solubility of the unchanged compound. They are generally faster to implement and are suitable for early-stage research. Techniques include using co-solvents, surfactants, and cyclodextrins.[5][6]

  • Chemical Modification: This involves altering the covalent structure of the molecule itself to improve its intrinsic solubility.[7][8] This is a more resource-intensive approach, typically employed during lead optimization in a drug discovery program. It involves adding polar or ionizable functional groups to the molecule.[9][10]

Troubleshooting Guide: Experimental Solutions

Problem 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer for a biological assay. How can I prevent this?

This is a classic issue known as "crashing out," where the compound is no longer soluble as the percentage of the organic co-solvent decreases.

The principle of co-solvency is to use a water-miscible solvent to reduce the overall polarity of the aqueous vehicle, thereby increasing the solubility of a hydrophobic drug.[11][12] While DMSO is a strong solvent, others may offer better compatibility with aqueous systems upon dilution.

Experimental Protocol: Screening for an Optimal Co-Solvent

  • Preparation: Prepare 10 mM stock solutions of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide in various pharmaceutically acceptable co-solvents (see table below).

  • Screening: In separate microcentrifuge tubes, add 98 µL of your aqueous buffer (e.g., PBS, pH 7.4).

  • Addition: Add 2 µL of each 10 mM stock solution to the corresponding buffer tube to achieve a final concentration of 200 µM with 2% co-solvent.

  • Equilibration: Vortex each tube for 1 minute and let it stand at room temperature for 1-2 hours.

  • Observation: Visually inspect each tube for signs of precipitation (cloudiness, visible particles).

  • Quantification (Optional): Centrifuge the tubes at ~14,000 rpm for 15 minutes. Carefully collect the supernatant and measure the concentration of the soluble compound using a suitable analytical method like HPLC-UV.

Table 1: Comparison of Common Co-solvents for Formulation Screening

Co-SolventTypical Concentration RangeMechanism of Action & Key Considerations
Ethanol 1-10%Reduces solvent polarity. Simple and effective but can be volatile and may affect some biological assays.[4]
Propylene Glycol (PG) 1-20%A viscous, non-volatile solvent that is generally well-tolerated in cellular assays.[12]
Polyethylene Glycol 400 (PEG 400) 1-20%Offers excellent solubilizing capacity for many lipophilic compounds. Low toxicity.[13][14]
Dimethyl Sulfoxide (DMSO) <1%Very strong solubilizer but can precipitate upon dilution. Potential for assay interference and cytotoxicity at >0.5%.[4]

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in water.[15][16] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively solubilizing them in the aqueous medium.[17][18] Non-ionic surfactants are generally preferred due to their lower toxicity.[6]

Experimental Protocol: Screening Non-Ionic Surfactants

  • Preparation: Prepare 1% (w/v) stock solutions of surfactants like Polysorbate 80 (Tween® 80) and Poloxamer 188 in your aqueous buffer.

  • Compound Addition: Prepare a high-concentration slurry of your compound in the surfactant solutions (e.g., 1 mg/mL).

  • Equilibration: Agitate the mixtures overnight at room temperature to allow for maximum solubilization and micelle formation.

  • Separation: Centrifuge the samples at high speed (~14,000 rpm) for 30 minutes to pellet any undissolved compound.

  • Analysis: Carefully collect the clear supernatant and determine the compound's concentration via HPLC-UV to quantify the solubility enhancement.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock of Compound in Acetone/Ethanol add_stock Add Aliquot of Stock to Surfactant Solution stock->add_stock surfactant Prepare 1% (w/v) Surfactant Solutions in Buffer surfactant->add_stock evap Evaporate Organic Solvent (e.g., under Nitrogen stream) add_stock->evap equil Agitate Overnight to Allow Micellar Encapsulation evap->equil centrifuge Centrifuge to Pellet Undissolved Compound equil->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Quantify Soluble Fraction via HPLC-UV supernatant->hplc

Caption: Workflow for thin-film hydration method to screen surfactant formulations.

Problem 2: I need a stable, higher concentration aqueous formulation for in vivo studies. Co-solvents and surfactants are insufficient.

For applications requiring higher doses and stability in biological fluids, more advanced formulation strategies are necessary. Cyclodextrin-based formulation is a powerful and widely used technique.[19]

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a "host-guest" inclusion complex that has significantly improved aqueous solubility and stability.[21][22] For parenteral use, chemically modified CDs like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD) are preferred due to their high water solubility and excellent safety profiles.[13]

Experimental Protocol: Phase-Solubility Study with HP-β-CD

  • Preparation: Prepare a series of aqueous solutions of HP-β-CD in water or buffer with increasing concentrations (e.g., 0, 2, 5, 10, 15, 20% w/v).

  • Compound Addition: Add an excess amount of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide to each CD solution in separate glass vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.

  • Sampling & Analysis: After equilibration, visually confirm that excess solid remains. Filter each sample through a 0.22 µm syringe filter (ensure the filter material does not bind your compound) to remove undissolved solid.

  • Quantification: Dilute the filtered solutions appropriately and quantify the concentration of the dissolved compound by HPLC-UV.

  • Data Plotting: Plot the concentration of the dissolved compound (y-axis) against the concentration of HP-β-CD (x-axis). The slope of this phase-solubility diagram can be used to determine the binding constant and stoichiometry of the complex. A linear increase in solubility with increasing CD concentration (an AL-type diagram) is indicative of a soluble 1:1 complex formation.

G compound Poorly Soluble Compound complex Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex water Aqueous Environment complex->water Disperses in

Caption: Mechanism of solubility enhancement via cyclodextrin inclusion complexation.

Problem 3: Formulation approaches are insufficient for my needs, and I have the resources for chemical modification. How can I improve intrinsic solubility?

If formulation cannot achieve the desired physicochemical properties, the next step is to modify the molecule's structure. The goal is to disrupt crystal packing and/or introduce polarity without sacrificing biological activity.[10][23]

  • Reduce Lipophilicity (logP): Modifying the structure to be more hydrophilic is a primary strategy. This can be achieved by adding polar functional groups such as hydroxyl (-OH) or amide (-CONH2) groups.

  • Disrupt Crystal Packing: Introducing non-planar, flexible, or bulky groups can disrupt the efficient π-π stacking of the aromatic rings, which lowers the melting point and often improves solubility.[10]

  • Introduce an Ionizable Center: This is one of the most effective strategies. Adding a weakly basic or acidic functional group allows for the formation of a salt, which is typically much more water-soluble than the neutral parent molecule.[8] For your compound, introducing a basic nitrogen, such as in a morpholine or piperazine ring, is a common and effective approach. This allows for the formation of a hydrochloride or other salt, which can dramatically increase aqueous solubility.

G cluster_mods Potential Modification Strategies Core N-(2-methoxyphenyl)-2H-chromene-3-carboxamide (Core Scaffold) Mod1 Introduce Basic Center (e.g., morpholinoethyl ether on chromene ring) Allows for salt formation. Core->Mod1 Site A Mod2 Add Polar Group (e.g., hydroxyl group on phenyl ring) Increases polarity. Core->Mod2 Site B Mod3 Disrupt Planarity (e.g., add alkyl group to chromene) Reduces crystal packing. Core->Mod3 Site C

Caption: Potential sites and strategies for chemical modification to improve solubility.

Summary of Approaches

Table 2: Comparison of Solubility Enhancement Techniques

TechniqueProsConsBest For
Co-Solvents Simple, rapid, and inexpensive to screen.[24]Risk of precipitation upon dilution; potential for solvent toxicity/assay interference.[24]Early-stage in vitro screening.
Surfactants High solubilization capacity; can improve stability.[25]Potential for toxicity; can be challenging for parenteral administration.[17]Oral formulations; some in vitro applications.
Cyclodextrins High safety profile (esp. modified CDs); forms stable complexes; suitable for in vivo use.[19][20]Can be expensive; may alter drug pharmacology; limited by loading capacity.[17]Pre-clinical and clinical formulations (in vivo).
Chemical Modification Results in a new chemical entity with improved intrinsic properties; permanent solution.[7]Resource-intensive (requires medicinal chemistry); risk of losing biological activity.[23]Lead optimization phase in drug discovery.

References

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Tiwari, R., et al. (2010). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Cid-Samamed, A., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Fahmy, H. M., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH.
  • Tiwari, G., et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. PubMed.
  • Mahapatra, A. P. K., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • Mura, P. (2020). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
  • Kumar, L., et al. (2023). Solubility enhancement techniques: A comprehensive review.
  • Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research.
  • Hyda, Y. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
  • Yuliani, S. H., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Wikipedia. (n.d.). Cosolvent.
  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Pharma Excipients. (2017). Application of surfactants in solid dispersion technology for improving solubility of poorly water soluble drugs.
  • Al-Hamidi, H., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Walker, M. A. (2013). Improving Solubility via Structural Modification. OUCI.
  • ResearchGate. (n.d.). (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
  • Jorgensen, W. L., et al. (2017). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.
  • El-Sayed, N. N. E., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. PMC.
  • Gomes, L. R., et al. (2013). Two Polymorphs of N-(2-methoxyphenyl)-4-oxo-4H-chromone-3-carboxamide. PubMed.
  • Kumar, S., & Singh, P. (2016). Chemical Modification: A unique solutions to Solubility problem. The Pharma Innovation Journal.
  • Patsnap Synapse. (2025). How are chemical structures modified to improve bioavailability?.
  • Al-Warhi, T., et al. (2023). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells.
  • Walker, M. A. (2013). Improving solubility via structural modification. ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Chromene-3-Carboxamide Synthesis

Ticket ID: CHR-3-OPT Subject: Optimization of Yield and Purity in Knoevenagel-Cyclization Cascades Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary You are likely experienci...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHR-3-OPT Subject: Optimization of Yield and Purity in Knoevenagel-Cyclization Cascades Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are likely experiencing low yields due to three competing failure modes inherent to the chromene-3-carboxamide scaffold: (1) Reversibility of the Knoevenagel condensation in the presence of water, (2) Incomplete intramolecular cyclization (Pinner-type or transesterification), or (3) Hydrolytic ring-opening during aggressive workup.

This guide addresses the synthesis of 2-imino-2H-chromene-3-carboxamides and their hydrolyzed 2-oxo-2H-chromene-3-carboxamide (coumarin) analogs via the reaction of substituted salicylaldehydes with active methylene compounds (e.g.,


-substituted cyanoacetamides or ethyl cyanoacetate).

Module 1: The "Before" Phase (Reagents & Setup)

Q: I am following a standard piperidine-catalyzed protocol. Why is my reaction stalling?

A: The issue is likely catalyst deactivation or solvent water content. The formation of the benzylidene intermediate is an equilibrium process. Water drives the reaction backward (hydrolysis of the imine/enamine intermediate).

  • Catalyst Integrity: Piperidine absorbs atmospheric CO

    
     to form piperidinium carbonate, which is a weaker base and less effective at deprotonating the active methylene.
    
    • Action: Use freshly distilled piperidine or switch to DABCO (1,4-diazabicyclo[2.2.2]octane) , which is non-nucleophilic and less hygroscopic.

  • Solvent Choice: While ethanol is "green," it often retains water.

    • Action: For difficult substrates, switch to Toluene with a Dean-Stark trap to physically remove water, shifting the equilibrium toward the product.

Q: How does stoichiometry affect the 3-component reaction (Salicylaldehyde + Malonate + Amine)?

A: Incorrect ratios favor the "bis" side product. If you use a 1:2 ratio of aldehyde to active methylene, you risk forming the bis-chromone or Michael addition adducts.

  • Protocol Standard: Maintain a strict 1:1:1.1 ratio (Aldehyde : Active Methylene : Base/Amine).

Module 2: Mechanistic Bottlenecks (The "During" Phase)

Q: I see the Knoevenagel intermediate on TLC, but it won't cyclize. Why?

A: The cyclization step requires specific geometric alignment and basicity. The phenolic hydroxyl group must attack the nitrile (or ester) carbon. This requires the intermediate to be in the cis-orientation relative to the nucleophile, but the trans-isomer is often thermodynamically favored.

Visualization: Reaction Pathway & Failure Points

ChromeneSynthesis Reactants Salicylaldehyde + Cyanoacetamide Intermediate Benzylidene Intermediate (Open Chain) Reactants->Intermediate Knoevenagel (Base, -H2O) Transition Cis-Isomer Transition State Intermediate->Transition Isomerization Hydrolysis Reverted Reactants Intermediate->Hydrolysis +H2O (Reversible) Side_Bis Bis-Chromone (Side Product) Intermediate->Side_Bis Excess Reagent Product_Imino 2-Imino-2H-chromene -3-carboxamide Transition->Product_Imino Cyclization (Intramolecular) Product_Oxo 2-Oxo-2H-chromene -3-carboxamide (Coumarin) Product_Imino->Product_Oxo Acid Hydrolysis (-NH3)

Caption: Mechanistic flow from Knoevenagel condensation to Cyclization. Note the reversibility at the intermediate stage if water is not removed.

Troubleshooting Steps:

  • Heat: Cyclization often has a higher activation energy than condensation. If running at RT, increase to reflux (78°C in EtOH) .

  • Base Strength: If the phenolic -OH is electron-deficient (e.g., nitro-salicylaldehyde), it is a poor nucleophile. Add a stronger auxiliary base like Et

    
    N  or K
    
    
    
    CO
    
    
    to facilitate phenoxide formation.

Module 3: Workup & Purification (The "After" Phase)

Q: My product turns into a sticky gum during workup. How do I fix this?

A: This is a solubility mismatch, often caused by the "Coumarin-3-carboxylic acid" byproduct. If the carboxamide bond hydrolyzes (common in strong acid/base workups), you generate the acid, which oils out.

  • The "Crash-Out" Protocol:

    • Cool reaction mixture to 0°C.

    • Do NOT pour directly into water if your product contains lipophilic amines.

    • Instead, add ice-cold Ethanol/Water (1:1) dropwise with vigorous stirring.

    • The sudden polarity shift usually forces the amide to precipitate as a powder rather than an oil.

Q: How do I separate the imino-chromene from the oxo-chromene (coumarin)?

A: Control the pH.

  • 2-Imino form: Stable in neutral/basic conditions. Recrystallize from Ethanol.[1][2][3]

  • 2-Oxo form: Formed via hydrolysis. To force this conversion (if desired), treat the crude solid with 10% HCl at 60°C for 1 hour.

Comparative Data: Catalyst Efficiency

Select the catalyst system that matches your lab's capabilities and "Green" requirements.

Catalyst SystemTypical YieldReaction TimeProsCons
Piperidine (Cat.)[2][3][4][5][6] / EtOH 65-80%4-8 hStandard, cheapHygroscopic, variable yields
DABCO / H

O
85-93%2-6 hGreen, high yieldProduct must be water-insoluble
Ionic Liquids ([BMIm]OH) >90%30 minVery fast, reusableExpensive, viscous cleanup
I

/ Piperidine
80-88%3 hOxidative assistIodine is corrosive, difficult workup

Standardized Protocol: DABCO-Catalyzed Synthesis

Recommended for highest purity and yield (Based on Reference [2])

  • Charge: In a 50 mL round-bottom flask, add Salicylaldehyde (1.0 mmol), 2-Cyanoacetamide (1.0 mmol), and DABCO (15 mol%).

  • Solvent: Add Water or Ethanol/Water (1:1) (5 mL).

  • Reaction: Stir at Room Temperature for 2–6 hours. Monitor TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Checkpoint: Look for the disappearance of the aldehyde spot.

  • Workup:

    • The product usually precipitates out of the water.

    • Filter the solid.[2]

    • Wash with ice-cold water (2 x 5 mL) to remove DABCO.

    • Wash with cold ethanol (1 x 2 mL) to remove unreacted aldehyde.

  • Drying: Vacuum dry at 45°C.

References

  • Mechanism & Kinetics: Zhou, Z., et al. (2018).[7] "2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade." Organic Letters. [7]

  • Catalyst Optimization (DABCO): "One-pot three-component protocol for the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents." New Journal of Chemistry.

  • Piperidine/Iodine Protocol: "Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides." Molecules.

  • Green Synthesis (Water/RT): "Optimization of the Knoevenagel synthesis of (E)-2-cyano-3-arylacrylamide." ResearchGate.[8]

Sources

Troubleshooting

Technical Support Center: N-(2-methoxyphenyl)-2H-chromene-3-carboxamide Purification

Status: Operational | Role: Senior Application Scientist | Topic: Purification & Troubleshooting System Overview & Chemical Context Compound: N-(2-methoxyphenyl)-2H-chromene-3-carboxamide Core Scaffold: 2H-Chromene (dist...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist | Topic: Purification & Troubleshooting

System Overview & Chemical Context

Compound: N-(2-methoxyphenyl)-2H-chromene-3-carboxamide Core Scaffold: 2H-Chromene (distinct from 2-oxo-2H-chromene/coumarin). Key Chemical Features:

  • Lipophilicity: High (LogP ~3.5–4.0).

  • Reactivity: The 2H-chromene ring contains a cyclic vinyl ether moiety. Unlike the stable coumarin (2-oxo) analog, the 2H-chromene core is susceptible to oxidation (to coumarin) or ring-opening under strong acidic conditions.

  • Amide Bond: The linkage between the chromene-3-carboxylic acid and 2-anisidine (2-methoxyaniline).

This guide addresses the specific challenges of purifying this molecule, focusing on removing the toxic 2-anisidine precursor and managing the stability of the chromene ring.

Diagnostic Matrix: Symptom-Based Troubleshooting

Identify your issue in the table below to find the corresponding solution.

SymptomProbable CauseRecommended Action
Product "Oils Out" during recrystallizationSolvent polarity mismatch; cooling too rapid.Switch to EtOH:H₂O slow cooling or seed with crude crystal.
Persistent Brown Color Oxidation of residual 2-anisidine (amine).Perform 1M HCl wash (rapid) followed by activated charcoal filtration.
Extra Spot on TLC (Lower Rf)Hydrolysis to Chromene-3-carboxylic acid .Perform Sat. NaHCO₃ wash to extract the acid.
Extra Spot on TLC (Higher Rf)Oxidation to Coumarin analog (2-oxo).Difficult to separate chemically. Requires Flash Column Chromatography (Silica).
Product turns gummy on filterTrapped solvent/impurities lowering melting point.Triturate with cold Diethyl Ether or Hexane .

Troubleshooting Guides (FAQ)

Q1: I used DCC/EDC for coupling, and I cannot get rid of the urea byproduct. How do I purify this?

A: Urea byproducts (DCU) are notoriously difficult to remove because they are partially soluble in organic solvents.

  • The Fix: Cool the reaction mixture to 0°C for 1 hour before filtration; most DCU will precipitate. Filter off the solid.

  • Chemical Wash: Dissolve the filtrate in EtOAc and wash with 0.5 M HCl (removes unreacted EDC/amine) and Sat. NaHCO₃ (removes unreacted acid).

  • Final Polish: If DCU persists, switch the solvent to Acetone (DCU is very insoluble in cold acetone) or perform a silica plug filtration eluting with DCM.

Q2: My product is co-eluting with the 2-anisidine starting material. How do I separate them?

A: 2-anisidine (2-methoxyaniline) is electron-rich and lipophilic, often trailing near the amide product on silica.

  • The Fix (Scavenging): Do not rely on chromatography alone. Dissolve the crude solid in DCM or EtOAc and wash with 1M HCl (3x) . The amine will protonate (

    
    ) and migrate to the aqueous layer.
    
  • Caution: Do not use concentrated strong acids or prolonged exposure, as the 2H-chromene vinyl ether can hydrolyze. Use cold, dilute acid and work quickly.

Q3: Why is my yield lower than expected after recrystallization from Ethanol?

A: 2H-chromene-3-carboxamides are often moderately soluble in ethanol even at room temperature.

  • The Fix: Use a Two-Solvent System . Dissolve in minimal hot Ethanol, then add warm Water dropwise until slight turbidity appears. Re-heat to clear, then let it cool slowly to room temperature, then 4°C.

  • Alternative: If the compound is very lipophilic, use Hexane/Ethyl Acetate precipitation.

Master Purification Protocol

This protocol assumes a standard amide coupling (e.g., Acid + Amine + Coupling Agent) was performed.

Phase 1: Chemical Decontamination (Liquid-Liquid Extraction)

Objective: Remove unreacted starting materials chemically to reduce load on chromatography.

  • Dissolution: Dissolve crude reaction residue in Ethyl Acetate (EtOAc) (approx. 10-15 mL per gram).

  • Acid Wash (Removes 2-Anisidine): Wash organic layer 2x with 0.5 M HCl (cold).

    • Note: Keep contact time under 5 minutes to protect the chromene ring.

  • Base Wash (Removes Carboxylic Acid): Wash organic layer 2x with Sat. NaHCO₃ .[1]

  • Drying: Wash 1x with Brine, dry over anhydrous Na₂SO₄ , and concentrate in vacuo.

Phase 2: Recrystallization (Primary Purification)

Objective: Obtain high-purity crystals.

  • Solvent Choice: Ethanol (95%) is the standard.

  • Procedure:

    • Heat Ethanol to boiling.

    • Add crude solid slowly until saturated.

    • If insoluble particles remain (inorganic salts/urea), filter hot.

    • Allow filtrate to cool to RT undisturbed for 2 hours.

    • Refrigerate at 4°C overnight.

  • Harvest: Filter crystals and wash with cold Ethanol .

Phase 3: Flash Chromatography (If Phase 2 fails)
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate (Start 90:10

    
     End 60:40).
    
  • Loading: Dry load on Celite is recommended to prevent band broadening due to solubility issues.

Visual Logic & Workflows

Diagram 1: Purification Decision Tree

This flowchart guides you through the logical steps based on the purity of your crude material.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze TLC (Check for Amine/Acid) Start->CheckTLC LLE Liquid-Liquid Extraction (Acid/Base Wash) CheckTLC->LLE Impurities Present Recryst Recrystallization (EtOH or EtOH/H2O) LLE->Recryst Solid obtained Column Flash Chromatography (Hex/EtOAc Gradient) Recryst->Column Oils out / Impure Final Pure Product (>95% Purity) Recryst->Final Crystals formed Column->Final

Caption: Decision matrix for selecting the optimal purification route based on crude purity.

Diagram 2: Chemical Scavenging Logic

Mechanism of removing the specific impurities (Anisidine and Chromene Acid) using pH manipulation.

Scavenging OrganicLayer Organic Layer (Product + Impurities) AcidWash Wash: 0.5M HCl OrganicLayer->AcidWash BaseWash Wash: Sat. NaHCO3 AcidWash->BaseWash Next Step AmineImp Impurity: 2-Anisidine (Lipophilic) AcidWash->AmineImp Protonation AcidImp Impurity: Chromene Acid (Lipophilic) BaseWash->AcidImp Deprotonation Product Purified Product (Remains in Organic) BaseWash->Product AmineSalt Salt: Anisidinium Cl- (Water Soluble -> Removed) AmineImp->AmineSalt AcidSalt Salt: Carboxylate Na+ (Water Soluble -> Removed) AcidImp->AcidSalt

Caption: Chemical separation logic showing how pH adjustments force impurities into the aqueous phase.

References

  • Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives. Source: De La Salle University / ResearchGate. Context: Describes the coupling of 2H-chromene-3-carboxylic acid with amines using DCC, providing foundational protocols for this specific scaffold. URL:[Link]

  • Synthesis of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Source: Molbank (MDPI). Context: While focusing on the 2-oxo (coumarin) analog, this paper provides critical data on solubility (Ethanol recrystallization) and characterization (NMR/IR) relevant to the carboxamide linkage. URL:[Link][2]

  • Two Polymorphs of N-(2-methoxyphenyl)-4-oxo-4H-chromone-3-carboxamide. Source: Acta Crystallographica (NIH/PubMed). Context: Highlights the potential for polymorphism and hydrogen bonding issues (oiling out) in N-(2-methoxyphenyl) carboxamides. URL:[Link]

Sources

Optimization

Stability of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide in physiological pH

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(2-methoxyphenyl)-2H-chromene-3-carboxamide. The focus is on understanding and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(2-methoxyphenyl)-2H-chromene-3-carboxamide. The focus is on understanding and troubleshooting its stability in aqueous solutions at physiological pH (typically 7.4). As direct, published stability data for this specific molecule is not widely available, this document synthesizes established chemical principles governing its core structures—the 2H-chromene ring and the carboxamide functional group—to provide a robust framework for experimental design and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-(2-methoxyphenyl)-2H-chromene-3-carboxamide at physiological pH?

The primary theoretical stability concern for this molecule under physiological conditions is the hydrolysis of the amide bond. A secondary concern involves the integrity of the 2H-chromene ring, which could be susceptible to oxidation or isomerization under certain conditions.

  • Amide Hydrolysis: The carboxamide functional group can undergo hydrolysis to yield 2H-chromene-3-carboxylic acid and 2-methoxyaniline. This reaction is typically catalyzed by acid or base.[1] At a neutral pH of 7, this process is known to be kinetically very slow for most amides, with estimated half-lives that can span years.[2] However, at pH 7.4, a slight base-catalyzed acceleration may occur.[3] The rate can be significantly influenced by subtle intramolecular factors or the presence of enzymes in biological media.[4]

  • Chromene Ring Integrity: The 2H-chromene core contains a double bond within the pyran ring, making it a potential site for oxidative degradation, especially in the presence of dissolved oxygen, metal ions, or upon exposure to light. While many chromene derivatives are stable, this potential pathway should be considered during forced degradation studies.[5][6]

Q2: What is the expected rate of degradation at pH 7.4 in a simple buffer?

Based on the known stability of secondary amides, the degradation via hydrolysis is expected to be very slow in a pure, sterile buffer system at room temperature.[2] The half-life would likely be on the order of months to years. However, this is a prediction based on general principles. Empirical testing is essential, as unexpected factors can accelerate degradation. For instance, the specific electronic and steric environment created by the chromene and methoxyphenyl groups could influence the reaction rate.[7]

Q3: What buffer systems are recommended for conducting stability studies?

Phosphate-buffered saline (PBS) at pH 7.4 is the standard choice for mimicking physiological conditions. It is crucial to use high-purity reagents and sterile, deionized water to avoid contamination with metals or microbes that could catalyze degradation.

When preparing buffers, consider the following:

  • Buffer Species: Ensure the buffer components themselves do not catalyze the degradation reaction or interfere with the analytical method. Phosphate is generally considered non-reactive in this context.

  • Ionic Strength: Maintain a consistent ionic strength (e.g., 150 mM for PBS) to ensure reproducible conditions.

  • Sterility: If studies are conducted over extended periods, filter-sterilize the buffer and handle samples under aseptic conditions to prevent microbial growth, which can produce enzymes that degrade the compound.

Q4: How should stock solutions of this compound be prepared and stored?

Due to the potential for aqueous hydrolysis, it is recommended to prepare high-concentration stock solutions in an anhydrous, aprotic organic solvent such as DMSO or anhydrous ethanol.

  • Preparation: Dissolve the compound in the chosen solvent to a concentration of 1-10 mM.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials with desiccant to minimize exposure to moisture and air. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture.

Q5: What analytical methods are best suited for monitoring the stability of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most suitable method for stability testing.[8][9]

  • Principle: HPLC can effectively separate the parent compound from its potential degradation products. By monitoring the decrease in the peak area of the parent compound and the emergence of new peaks over time, a quantitative assessment of stability can be made.

  • Method Development: A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.[8]

  • Detection: The chromene and phenyl rings provide strong chromophores, making UV detection (e.g., at 254 nm or a determined λmax) highly sensitive. A photodiode array (PDA) detector is even more valuable as it can provide spectral information for both the parent compound and any new degradant peaks.

  • Peak Purity: It is crucial to demonstrate the specificity of the analytical method. This is achieved through forced degradation studies, which ensure that degradation products do not co-elute with the parent compound.[10][11]

Troubleshooting Guide

Problem: I'm observing a rapid loss of my parent compound (>10% in 24 hours) in a physiological buffer at 37°C. What could be the cause?

This rate of degradation is faster than expected from simple base-catalyzed hydrolysis. Consider these possibilities:

  • Enzymatic Contamination: If you are using a complex biological medium (e.g., cell culture media with serum), it may contain esterases or amidases that are actively metabolizing the compound.

    • Solution: Run a parallel experiment in a simple, sterile buffer (like PBS) and in heat-inactivated media. If the degradation is significantly slower in these control conditions, enzymatic activity is the likely culprit.

  • Photodegradation: Chromene structures can be light-sensitive.

    • Solution: Repeat the experiment in amber vials or with the experimental setup protected from light. If the compound is more stable, photodegradation is a key factor.

  • Oxidative Degradation: Dissolved oxygen or trace metal contaminants in your buffer can promote oxidation.

    • Solution: Prepare your buffer with freshly deionized, degassed water. Consider adding a small amount of a chelating agent like EDTA (0.1 mM) to sequester metal ions. Running the experiment under an inert atmosphere (nitrogen or argon) is a definitive test for oxidative degradation.

  • Precipitation: The compound may have limited aqueous solubility and could be precipitating out of solution, which would appear as a loss of the parent compound in your analysis of the supernatant.

    • Solution: Visually inspect your samples for cloudiness or precipitate. Analyze the entire sample (including any precipitate, redissolved in organic solvent) and compare it to the concentration in the supernatant alone. If the total concentration is unchanged, you have a solubility issue, not a stability issue. Consider adding a co-solvent like DMSO or ethanol (typically <1% v/v) to your buffer to improve solubility.

Problem: My HPLC analysis shows new, unexpected peaks appearing over time. How can I identify these degradation products?

The appearance of new peaks is a clear sign of degradation. Identifying these products is crucial for understanding the degradation pathway. A forced degradation study is the standard approach.[6][12]

  • Approach: Intentionally degrade the compound under more aggressive conditions to generate a sufficient quantity of the degradation products for identification.

    • Acid/Base Hydrolysis: Treat the compound with 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C) for several hours.

    • Oxidation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Stress: Heat a solid sample or a solution of the compound.

  • Analysis: Analyze the stressed samples by HPLC-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradation products, allowing you to propose structures. For example, an increase in mass of 1 Da could suggest hydrolysis (replacement of -NHR with -OH), while an increase of 16 Da could indicate oxidation (addition of an oxygen atom).

Hypothetical Degradation Data

The table below illustrates hypothetical data from a stability study, demonstrating how pH can affect the degradation rate of a compound susceptible to hydrolysis.

Time (hours)% Parent Remaining (pH 5.0)% Parent Remaining (pH 7.4)% Parent Remaining (pH 9.0)
0100.0100.0100.0
2499.899.597.2
4899.699.094.5
7299.598.691.8
16898.996.882.1

This table shows that degradation is significantly accelerated under basic conditions, consistent with a base-catalyzed hydrolysis mechanism.

Experimental Protocols & Visualizations

Protocol 1: Preliminary Stability Assessment at Physiological pH
  • Prepare Stock Solution: Dissolve N-(2-methoxyphenyl)-2H-chromene-3-carboxamide in 100% DMSO to a concentration of 10 mM.

  • Prepare Buffer: Prepare sterile 1x PBS at pH 7.4.

  • Initiate Experiment: Dilute the DMSO stock solution into the pre-warmed (37°C) PBS to a final concentration of 10 µM. The final DMSO concentration should be ≤ 0.1% to minimize solvent effects.

  • Incubation: Aliquot the solution into multiple sealed, amber glass vials. Place them in a calibrated incubator at 37°C.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one vial from the incubator.

  • Quench and Store: Immediately quench any potential reaction by adding an equal volume of cold acetonitrile and store the sample at -20°C until analysis. The T=0 sample should be prepared and quenched immediately.

  • Analysis: Analyze all samples in a single run by a validated stability-indicating HPLC method.

  • Data Processing: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare 10 mM Stock in DMSO E1 Dilute Stock to 10 µM in PBS (T=0) P1->E1 P2 Prepare Sterile PBS (pH 7.4) P2->E1 E2 Incubate at 37°C (Protect from Light) E1->E2 E3 Sample at Time Points (e.g., 0, 2, 4, 24h) E2->E3 Time E4 Quench with ACN & Store at -20°C E3->E4 A1 Analyze all Samples by RP-HPLC E4->A1 A2 Calculate % Remaining vs. T=0 A1->A2 A3 Identify Degradants (if any) by LC-MS A2->A3

Caption: Workflow for assessing compound stability at physiological pH.

Hypothetical Hydrolytic Degradation Pathway

G Parent N-(2-methoxyphenyl)-2H-chromene-3-carboxamide Product1 2H-chromene-3-carboxylic acid Parent->Product1 Amide Hydrolysis Product2 2-methoxyaniline Parent->Product2 Amide Hydrolysis Water + H₂O Catalyst OH⁻ (pH 7.4)

Caption: Postulated hydrolytic degradation of the target compound.

References

  • Di, L., & Kerns, E. H. (2003). Biological Assays in Drug Discovery and Development. In Drug-Like Properties: Concepts, Structure, and Methods (pp. 189-204). Academic Press.
  • Gautier, A., et al. (2011). Peptide and protein stability: a thermodynamic and kinetic perspective. Annual Review of Biochemistry, 80, 645-670.
  • Klick, S., et al. (2005). Toward a general strategy for setting specifications for drug related impurities in pharmaceutical drug products. Pharmaceutical Technology, 29(2), 48-66.
  • Luminati, M. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation studies: a tool for determination of stability of drugs.
  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-60.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Computational and Theoretical Chemistry, 1132, 1-6. Retrieved from [Link]

  • Hunt, I. (n.d.). Hydrolysis of Amides. University of Calgary. Retrieved from [Link]

  • Varvounis, G., & Tampouris, K. (2008). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2008(16), 223-232. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Fife, T. H., & Benjamin, B. M. (1973). Neighboring Hydroxyl Group Assistance. VI. In Amide Hydrolysis. The Journal of Organic Chemistry, 38(17), 2949-2953. Retrieved from [Link]

  • MDPI. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]

  • Li, Z., et al. (2024). Rational design of 2H-chromene-based antiphytovirals that inhibit virion assembly by outcompeting virus capsid-RNA interactions. iScience, 27(11), 109874. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]

  • Khan, I., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Molecules, 25(15), 3503. Retrieved from [Link]

  • Chen, L., et al. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry, 19(28), 6165-6183. Retrieved from [Link]

  • Kumar, D., et al. (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(1), 85-92.
  • Baudouin, E., et al. (2025). Amino Acid-Promoted Synthesis of 2H-Chromenes. ChemRxiv. Retrieved from [Link]

  • Kumar, P., et al. (2018). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 11(7), 3174-3180.
  • Akash, M. S. H., & Rehman, K. (Eds.). (2020). Essentials of Pharmaceutical Analysis. Springer.

Sources

Troubleshooting

Overcoming steric hindrance in N-substituted chromene synthesis

Ticket Subject: Overcoming Steric Hindrance in 2-Amino-4H-Chromene & N-Functionalized Benzopyran Scaffolds Escalation Level: Tier 3 (Senior Application Scientist) Status: Open Introduction: The Steric Barrier Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming Steric Hindrance in 2-Amino-4H-Chromene & N-Functionalized Benzopyran Scaffolds Escalation Level: Tier 3 (Senior Application Scientist) Status: Open

Introduction: The Steric Barrier

Welcome to the Advanced Synthesis Support Center. You are likely here because your standard multicomponent reaction (MCR) yielded a Knoevenagel intermediate but failed to cyclize, or your Buchwald coupling returned unreacted starting material.

Steric hindrance in chromene synthesis typically manifests in two critical "choke points":

  • The Michael Addition Failure: In MCRs, bulky substituents at the ortho-position of the salicylaldehyde or the nucleophile prevent the orbital overlap required for ring closure.

  • The Catalyst Ligation Blockade: In transition metal couplings, the bulky amine prevents coordination to the Palladium center, or the reductive elimination step becomes energetically unfavorable.

This guide provides the protocols to bypass these barriers.

Module 1: Troubleshooting Multicomponent Reactions (MCRs)

Context: The one-pot condensation of salicylaldehydes, malononitrile, and nucleophiles (C-H acids or amines).

Diagnostic Decision Tree

If your reaction is stalling, use this logic flow to identify the root cause.

MCR_Troubleshooting Start Reaction Stalled/Low Yield CheckTLC Analyze TLC/NMR of Crude Start->CheckTLC Result1 Only Aldehyde Remaining CheckTLC->Result1 No reaction Result2 Knoevenagel Intermediate (Benzylidene) Present CheckTLC->Result2 Stuck at Step 1 Result3 Ring Opened Michael Adduct CheckTLC->Result3 Failed Cyclization Sol1 Action: Increase Basicity (pKa > 11) Switch to Piperidine/DBU Result1->Sol1 Sol2 Action: Steric Clash at Michael Acceptor Switch to Microwave (100°C, 10 min) Use Nano-ZnO Catalyst Result2->Sol2 Sol3 Action: Thermodynamic Trap Solvent Switch: Ethanol -> Acetonitrile Add Lewis Acid (Yb(OTf)3) Result3->Sol3

Figure 1: Diagnostic logic for identifying the specific failure point in chromene MCRs.

Frequently Asked Questions (MCRs)

Q: I am using a 6-substituted salicylaldehyde (e.g., 6-methoxy) and the ring won't close. Why? A: This is a classic "ortho-effect." The substituent at the 6-position creates severe steric clash with the incoming nucleophile during the Michael addition step.

  • The Fix: You must switch from thermal heating to Microwave Irradiation . Thermal energy is often insufficient to overcome the rotational barrier required for the O-cyclization.

  • Protocol: Run the reaction in Ethanol at 140 W (100–120 °C) for 5–10 minutes. The rapid dielectric heating destabilizes the transition state enough to permit cyclization [1, 2].

Q: My product is forming, but it reverts to starting material upon purification. A: Chromene formation is reversible (retro-Michael reaction). If your N-substituent is bulky, the ring-closed form may be thermodynamically less stable than the open chain.

  • The Fix: Switch to Heterogeneous Catalysis (e.g., Nano-ZnO or Rochelle Salt). These catalysts stabilize the polarized imine intermediate and can be filtered off, preventing the base-catalyzed reversion during workup [3, 4].

Module 2: Post-Synthetic Modification (Buchwald-Hartwig)

Context: Installing a bulky amine (e.g., tert-butylamine, adamantylamine) onto a pre-formed 4-chloro- or 4-triflate-chromene.

Ligand Selection Matrix

Success depends entirely on matching the ligand bite angle and bulk to your substrate.

Substrate ClassSteric ProfileRecommended LigandPd SourceBase
Primary Amines Low (Aniline)BINAP or XantphosPd(OAc)₂Cs₂CO₃
Primary Amines High (t-Butylamine)BrettPhos Pd₂(dba)₃NaOtBu
Secondary Amines Moderate (Morpholine)RuPhosPd(OAc)₂NaOtBu
Secondary Amines Extreme (Diisopropylamine)tBuXPhos Pd(crotyl)Cl dimerLiHMDS
Experimental Protocol: Coupling Sterically Hindered Amines

Standard Operating Procedure (SOP-BH-404)

Objective: Amination of 4-chlorochromene with tert-butylamine.

  • Catalyst Pre-loading: In a glovebox, charge a vial with Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%). Note: BrettPhos is strictly required for primary aliphatic amines to prevent β-hydride elimination.

  • Solvent Degassing: Add anhydrous 1,4-dioxane (0.2 M concentration). Sparge with Argon for 15 mins.

  • Base Addition: Add NaOtBu (1.4 equiv). Do not use carbonate bases; they are too weak for the transmetalation of bulky amines.

  • Reaction: Heat to 100 °C for 12 hours.

  • Workup: Filter through Celite. If yield is <50%, add 10 mol% water to the reaction—this activates the boronic acid in some variations, but here it helps solubilize the inorganic base aggregates [5].

Module 3: Advanced Workarounds (The "Nuclear" Options)

If Modules 1 and 2 fail, the steric bulk is likely destabilizing the chromene core itself.

Option A: The Petasis Borono-Mannich Route For extremely hindered amines, avoid the Michael acceptor entirely. React the salicylaldehyde with an organoboronic acid and the bulky amine.

  • Mechanism: The boron coordinates to the phenolic oxygen, bringing the amine and aldehyde into proximity (templating effect), forcing the reaction despite steric repulsion [6].

Option B: Electrocyclic Ring Closure Synthesize a propargyl aryl ether first (via simple SN2). Then, apply thermal rearrangement.

  • Why it works: This is an intramolecular reaction (Claisen rearrangement followed by electrocyclization). Intramolecular reactions have a much lower entropic cost than intermolecular MCRs, making them less sensitive to steric bulk.

References
  • Microwave-Assisted Synthesis of Chromenes: Journal of Microwave Power and Electromagnetic Energy, "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds." Link

  • Microwave vs Thermal: J. Med. Chem., "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors."[1] Link

  • Nano-ZnO Catalysis: Arabian Journal of Chemistry, "A novel three component synthesis of 2-amino-4H-chromenes derivatives using nano ZnO catalyst." Link

  • Green Catalysis (Rochelle Salt): Hindawi, "New Synthesis of Substituted Chromenes and Benzochromenes via Three-Component Reaction Utilizing Rochelle Salt." Link

  • Buchwald Ligand Guide:Chemical Reviews, "Surmounting Steric Hindrance in Cross-Coupling Reactions." (General Reference for BrettPhos/RuPhos utility in hindered systems).
  • Petasis Reaction: Organic Letters, "2H-Chromenes from Salicylaldehydes by a Catalytic Petasis Reaction."[2] Link

Sources

Optimization

Technical Support Center: Resolving Impurities in HPLC Analysis of Chromene Derivatives

Welcome to the technical support center for HPLC analysis of chromene derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for HPLC analysis of chromene derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of these heterocyclic compounds. The insights provided herein are grounded in established scientific principles and extensive field experience to ensure the integrity and accuracy of your analytical results.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific, practical problems you may face during the HPLC analysis of chromene derivatives.

Peak Shape and Integrity Issues

Question 1: My primary chromene peak is exhibiting significant tailing. What are the likely causes and how can I fix this?

Answer: Peak tailing is a frequent issue in the analysis of heterocyclic compounds like chromenes and can obscure the presence of closely eluting impurities.[1] The primary causes are typically multifactorial, involving interactions between the analyte, stationary phase, and mobile phase.

  • Causality: The core reason for peak tailing often lies in secondary interactions between the analyte and the stationary phase.[1] For chromene derivatives, which can possess basic nitrogen atoms, these interactions often occur with residual acidic silanol groups on the surface of silica-based C18 columns.[1][2] This leads to a portion of the analyte being retained longer than the bulk, resulting in a "tail."

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: The degree of ionization of both the chromene derivative and the residual silanols is pH-dependent.

      • Action: Lower the pH of the mobile phase to around 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA).[1][3] At this lower pH, the silanol groups are protonated and less likely to interact with the basic sites on the chromene molecule.[1]

      • Consideration: Ensure the chosen pH is within the stable operating range of your column to prevent stationary phase degradation.[1]

    • Increase Buffer Concentration: A buffer helps to maintain a consistent pH throughout the column and can mask residual silanol activity.

      • Action: If you are already using a buffer, consider increasing its concentration (e.g., >20 mM) to improve peak symmetry.[3]

    • Column Selection: Not all C18 columns are created equal.

      • Action: Switch to a column with a highly deactivated, end-capped stationary phase or one with a polar-embedded group.[2] These columns are specifically designed to minimize silanol interactions.

    • Column Health Check: A deteriorated column can also cause peak tailing.

      • Action: Check for a column void or a blocked inlet frit.[1] You can try reversing and flushing the column (if the manufacturer allows) or replacing it if the problem persists.[1]

Question 2: I am observing a shoulder on my main peak, or two peaks that are not fully separated (co-elution). How can I resolve this?

Answer: Co-elution is a critical issue as it prevents accurate quantification of both the main compound and the impurity.[4][5] The goal is to improve the resolution between the two components by manipulating the chromatographic selectivity, efficiency, or retention.

  • Causality: Co-elution occurs when two or more compounds have very similar retention times under the existing chromatographic conditions.[4][5] This can be due to structural similarities between the chromene derivative and its impurity. A shoulder on a peak is a strong indicator of co-elution.[5]

  • Troubleshooting Protocol:

    • Method Optimization - The Resolution Equation: Resolution is governed by three key factors: capacity factor (k'), selectivity (α), and efficiency (N).[6]

      • Increase Retention (Capacity Factor): If the peaks are eluting very early, there may not be enough interaction with the stationary phase for separation to occur.[5][6]

        • Action: Weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol).[5][6] This will increase the retention time and provide more opportunity for separation.

      • Change Selectivity: This involves altering the chemistry of the separation.

        • Action 1: Change the organic modifier. If you are using methanol, try acetonitrile, or vice versa.[6] These solvents have different properties and can alter the elution order.

        • Action 2: Modify the mobile phase pH. A small change in pH can significantly affect the retention of ionizable compounds.

        • Action 3: Change the stationary phase. If optimization of the mobile phase is insufficient, a column with a different chemistry (e.g., a phenyl-hexyl or a cyano column) may provide the necessary selectivity.[6]

      • Increase Efficiency: Higher efficiency leads to narrower peaks, which are easier to resolve.

        • Action: Use a longer column or a column packed with smaller particles.[1][2]

    • Detector-Based Peak Purity Analysis:

      • Action: If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can check for peak purity across the entire peak.[5] If the spectra are not identical, it confirms the presence of a co-eluting impurity.[5]

Baseline and System Issues

Question 3: My chromatogram shows a noisy or drifting baseline. What are the common causes and solutions?

Answer: A stable baseline is essential for accurate integration and quantification of peaks, especially low-level impurities. Baseline issues can stem from the mobile phase, the HPLC system, or the detector.[7][8]

  • Causality & Troubleshooting:

Probable CauseRecommended Solution
Air Bubbles in the System Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[7][9][10] Purge the pump to remove any trapped air.[9]
Mobile Phase Contamination Use high-purity, HPLC-grade solvents and reagents.[9][11] Water is a common source of contamination; ensure it is of high quality.[12]
Poor Mobile Phase Mixing If using a gradient, ensure the mobile phase components are miscible and that the mixer is functioning correctly.[7] Hand-mixing the mobile phase can help diagnose this issue.[9]
Detector Flow Cell Contamination Flush the flow cell with a strong, appropriate solvent like methanol or isopropanol.[7][8][9]
Temperature Fluctuations Use a column oven to maintain a stable temperature for the column and mobile phase.[7][9] Temperature differences between the column and detector can cause drift.[8][10]
Deteriorating Detector Lamp A weak or failing lamp can cause baseline noise.[7][8] Check the lamp's energy output and replace if necessary.[7]

Question 4: I am seeing "ghost peaks" in my chromatograms, especially during blank runs. Where are they coming from?

Answer: Ghost peaks are extraneous peaks that can interfere with the analysis and are often a result of contamination or carryover.[4][13]

  • Causality & Troubleshooting:

    • Mobile Phase Impurities: Trace impurities in the solvents can concentrate on the column during equilibration and elute as a peak during a gradient run.[13]

      • Solution: Use fresh, high-purity HPLC-grade solvents.[11] Running a blank gradient can help confirm if the mobile phase is the source.[4][13]

    • Sample Carryover: Residue from a previous, more concentrated sample can be injected with the subsequent run.

      • Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between injections.

    • System Contamination: Contaminants can build up in various parts of the HPLC system, such as the injector, tubing, or guard column.

      • Solution: Systematically flush the system components with a strong solvent. Replace the guard column if it is contaminated.[7]

Visual Troubleshooting Workflows

Workflow for Resolving Peak Tailing

G start Peak Tailing Observed ph_adjust Lower Mobile Phase pH (e.g., to 2.5-3.0) start->ph_adjust Primary Action buffer_inc Increase Buffer Concentration ph_adjust->buffer_inc If Tailing Persists resolution Symmetrical Peak Achieved ph_adjust->resolution Success column_change Switch to End-Capped or Polar-Embedded Column buffer_inc->column_change If Still Tailing buffer_inc->resolution Success column_health Check Column Health (Flush/Replace) column_change->column_health Final Check column_change->resolution Success column_health->resolution Success

Caption: A logical workflow for troubleshooting peak tailing issues.

Workflow for Resolving Co-elution

G start Co-elution or Peak Shoulder Observed weaken_mp Weaken Mobile Phase (Increase Retention) start->weaken_mp Step 1 change_solvent Change Organic Modifier (MeOH <-> ACN) weaken_mp->change_solvent Step 2 resolution Baseline Resolution Achieved weaken_mp->resolution Success change_column Change Column Selectivity change_solvent->change_column Step 3 change_solvent->resolution Success increase_efficiency Increase Efficiency (Longer Column/Smaller Particles) change_column->increase_efficiency Step 4 change_column->resolution Success increase_efficiency->resolution Success

Caption: A systematic approach to resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method and why is it important for chromene derivatives? A1: A stability-indicating method is an analytical procedure that can accurately distinguish the intact active pharmaceutical ingredient (API) from its degradation products.[14][15][16] This is crucial in drug development to ensure the safety, efficacy, and shelf-life of a pharmaceutical product.[14][15] For chromene derivatives, which may degrade via hydrolysis, oxidation, or photolysis, a validated stability-indicating method is required by regulatory agencies to demonstrate that any changes in the drug's quality over time can be detected.[14][17][18]

Q2: How do I perform a forced degradation study for a new chromene derivative? A2: Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions to accelerate its decomposition.[17][18] This helps to identify likely degradation products and validate the specificity of your HPLC method.[16]

  • Protocol Overview:

    • Acid and Base Hydrolysis: Treat the drug with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.[14][19] This assesses susceptibility to pH-mediated degradation.[19]

    • Oxidation: Expose the drug to an oxidizing agent like hydrogen peroxide (H₂O₂).[14]

    • Thermal Degradation: Heat the solid drug substance to assess its stability at high temperatures.[19]

    • Photostability: Expose the drug to UV and visible light to evaluate light sensitivity. *The goal is to achieve 5-20% degradation of the API to ensure that the degradation products are generated at a detectable level without being overly complex.[20]

Q3: My sample solvent is different from the mobile phase. Can this cause problems? A3: Yes, this can cause significant issues, particularly with peak shape for early eluting compounds.[4] If the sample solvent is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to peak distortion, broadening, or splitting.

  • Best Practice: Whenever possible, dissolve your sample in the initial mobile phase.[4] If the solubility of the chromene derivative is an issue, use the weakest solvent possible that will still dissolve the sample, and keep the injection volume small.[9]

Q4: Should I use a guard column? A4: Yes, using a guard column is a highly recommended and cost-effective way to protect your analytical column. A guard column is a short, disposable column placed between the injector and the analytical column. It is packed with the same stationary phase and serves to adsorb strongly retained impurities and particulate matter from the sample matrix, which could otherwise irreversibly contaminate the analytical column and degrade its performance.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Quantum Analytics. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • Knauer. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Huang, L. (2024, August 19). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry, 7(4), 223-224. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2022, November 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 35(11), 532-543. Retrieved from [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). Retrieved from [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(2). Retrieved from [Link]

  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104. Retrieved from [Link]

  • Grace, C. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Research Journal of Pharmaceutical Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Cytotoxicity: Doxorubicin vs. the Promising Class of N-Aryl-2H-chromene-3-carboxamide Derivatives

A Technical Guide for Researchers in Oncology and Drug Discovery In the relentless pursuit of novel and more effective anticancer agents, the comparison of newly synthesized compounds against established chemotherapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the relentless pursuit of novel and more effective anticancer agents, the comparison of newly synthesized compounds against established chemotherapeutics is a cornerstone of preclinical research. This guide provides a detailed comparative overview of the cytotoxic profiles of the well-established anthracycline antibiotic, Doxorubicin, and the emerging class of N-aryl-2H-chromene-3-carboxamide derivatives. While specific experimental data for N-(2-methoxyphenyl)-2H-chromene-3-carboxamide is not extensively available in the public domain, this guide will leverage data from closely related analogs within the same chemical family to provide a robust comparative context. This analysis is designed to offer researchers, scientists, and drug development professionals a clear perspective on the potential of this promising scaffold in oncology.

Introduction: The Imperative for Novel Anticancer Scaffolds

The landscape of cancer treatment is continually evolving, driven by the need to overcome the limitations of current therapies, such as drug resistance and severe side effects. Doxorubicin, a potent topoisomerase II inhibitor, has been a mainstay in chemotherapy regimens for decades, treating a wide array of cancers including breast, lung, and bladder cancer.[1][2] However, its clinical utility is often hampered by dose-dependent cardiotoxicity and the development of resistance.[3] This underscores the critical need for the discovery and development of new chemical entities with novel mechanisms of action and improved safety profiles.

The 2H-chromene core is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[4] Derivatives of 2H-chromene-3-carboxamide, in particular, have garnered significant attention for their potential as anticancer agents, exhibiting a range of activities against various cancer cell lines.[2][3][4][5][6]

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the in vitro potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of a biological process, in this context, the proliferation of cancer cells.

Doxorubicin: The Established Benchmark

Doxorubicin exhibits a broad spectrum of potent cytotoxic activity against numerous cancer cell lines. However, its efficacy can vary significantly depending on the cancer type and the specific molecular characteristics of the cell line.

Cell LineCancer TypeDoxorubicin IC50 (µM)
HepG2Hepatocellular Carcinoma1.3 ± 0.18 (24h)
Huh7Hepatocellular Carcinoma5.2 ± 0.49 (24h)
BFTC-905Bladder Cancer2.3
MCF-7Breast Cancer2.5
M21Skin Melanoma2.8
HeLaCervical Carcinoma2.9
UMUC-3Bladder Cancer5.1
TCCSUPBladder Cancer12.6

Note: IC50 values can vary based on experimental conditions such as incubation time and the specific assay used.[7]

N-Aryl-2H-chromene-3-carboxamide Derivatives: A Promising Alternative

While data for the specific compound N-(2-methoxyphenyl)-2H-chromene-3-carboxamide is limited, studies on analogous structures within the 2H-chromene-3-carboxamide class demonstrate their significant cytotoxic potential, with some derivatives exhibiting potency comparable or even superior to doxorubicin in certain cell lines.

For instance, a study on novel 2-imino-2H-chromene-3(N-aryl)carboxamides revealed potent activity against a panel of cancer cell lines. One notable compound, referred to as VIa in the study, demonstrated the following IC50 values:

Cell LineCancer TypeCompound VIa IC50 (µM)
A-549Lung Carcinoma0.9
MCF-7Breast Cancer8.5
Caco-2Colorectal Adenocarcinoma9.9
PC-3Prostate Cancer35.0

These values are presented to illustrate the potential of the 2H-chromene-3-carboxamide scaffold.[8][9]

Furthermore, other research has highlighted that certain chromene derivatives exhibit anticancer activity against liver cancer cell lines (HepG-2) and human colon cancer cell lines (HT-29) that is higher than the reference drug doxorubicin.[5] Another study found that a 4-fluorophenyl coumarin-3'-carboxazine derivative displayed anticancer activity comparable to doxorubicin with low cytotoxicity against a normal cell line.[3]

Mechanisms of Action: A Tale of Two Scaffolds

The divergent chemical structures of doxorubicin and 2H-chromene-3-carboxamide derivatives suggest distinct mechanisms of inducing cell death.

Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin's primary mechanism of action involves its intercalation into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for relaxing DNA supercoils during transcription and replication.[1][2] This leads to the stabilization of the topoisomerase II-DNA complex after the DNA chain has been broken, preventing the re-ligation of the DNA double helix and ultimately halting replication.[2] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects by causing damage to cellular membranes, DNA, and proteins.[3][10]

G Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generation Damage DNA Damage & Replication Arrest DNA->Damage TopoII->Damage MembraneDamage Membrane & Protein Damage ROS->MembraneDamage Apoptosis Apoptosis Damage->Apoptosis MembraneDamage->Apoptosis G Chromene 2H-Chromene-3-carboxamide Derivatives Tubulin Tubulin Chromene->Tubulin Binding Microtubules Microtubule Dynamics Tubulin->Microtubules Inhibition of Polymerization CellCycle Cell Cycle Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Potential mechanism of action for some chromene derivatives.

Experimental Protocol: Determination of IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count to determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., N-(2-methoxyphenyl)-2H-chromene-3-carboxamide or Doxorubicin) in a suitable solvent, such as DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, carefully aspirate the medium containing the compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Incubate overnight A->B C Prepare serial dilutions of compounds B->C D Treat cells with compounds C->D E Incubate for 24-72h D->E F Add MTT solution E->F G Incubate for 2-4h F->G H Solubilize formazan crystals G->H I Read absorbance at 570nm H->I J Calculate IC50 I->J

Caption: Experimental workflow for IC50 determination using the MTT assay.

Conclusion and Future Directions

This guide highlights the established cytotoxic profile of doxorubicin and introduces the promising class of N-aryl-2H-chromene-3-carboxamide derivatives as potential anticancer agents. While a direct comparison with N-(2-methoxyphenyl)-2H-chromene-3-carboxamide is currently limited by the availability of public data, the potent activity of its analogs underscores the therapeutic potential of this chemical scaffold.

Future research should focus on the synthesis and comprehensive cytotoxic screening of a wider library of N-aryl-2H-chromene-3-carboxamide derivatives, including the specific N-(2-methoxyphenyl) analog, against a broad panel of cancer cell lines. Elucidating their precise mechanisms of action and evaluating their in vivo efficacy and toxicity will be crucial steps in determining their potential for clinical development. The exploration of such novel scaffolds is vital in the ongoing effort to develop more effective and safer cancer therapies.

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Comparative

A Researcher's Guide to Navigating the Labyrinth of Bioactivity Data for Chromene-3-Carboxamides: A Call for Enhanced Reproducibility

In the fast-paced world of drug discovery, the quest for novel therapeutic agents is relentless. Among the myriad of scaffolds explored, the chromene-3-carboxamide core has emerged as a privileged structure, demonstratin...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery, the quest for novel therapeutic agents is relentless. Among the myriad of scaffolds explored, the chromene-3-carboxamide core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, as with any burgeoning field of research, the reproducibility of reported bioactivity data is a critical concern that underpins the translational potential of these promising compounds. This guide provides a comparative analysis of published bioactivity data for various chromene-3-carboxamide derivatives, highlighting the nuances in experimental design that can significantly impact outcomes. We will delve into the causality behind experimental choices and advocate for a self-validating approach to protocol design, ultimately empowering researchers to generate more robust and reliable data.

The Reproducibility Conundrum: Why Identical Molecules Can Yield Divergent Results

The "reproducibility crisis" in preclinical research is a well-documented phenomenon, with studies showing that a significant portion of published findings cannot be replicated.[1] This issue is not born from scientific misconduct, but rather from the inherent complexity of biological systems and the subtle, often unreported, variations in experimental protocols.[2] For chromene-3-carboxamides, a class of molecules with diverse biological targets, this challenge is particularly acute. Discrepancies in reported bioactivity can stem from a multitude of factors, including but not limited to:

  • Cell Line Authenticity and Passage Number: Genetic drift and phenotypic changes can occur in cell lines over time and with increasing passage numbers, altering their response to bioactive compounds.

  • Reagent Quality and Concentration: Variations in the source and purity of reagents, as well as minor differences in concentration, can lead to significant changes in experimental outcomes.

  • Incubation Times and Conditions: The duration of compound exposure and subtle shifts in temperature, CO2 levels, and humidity can influence cellular metabolism and drug-target interactions.

  • Assay-Specific Parameters: The choice of assay, endpoint measurement, and data analysis methods can all introduce variability.

This guide will dissect these variables in the context of published data for chromene-3-carboxamides, providing a framework for critical evaluation and improved experimental design.

Comparative Analysis of Bioactivity Data: A Case Study Approach

To illustrate the impact of experimental variability, we will compare the reported bioactivity of structurally similar chromene-3-carboxamide derivatives across different studies. The following tables summarize the antimicrobial and cytotoxic activities of selected compounds, highlighting the reported potency and the key experimental parameters.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of chromene-3-carboxamides has been a significant area of investigation. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, is a key metric. However, as the data below illustrates, direct comparison of MIC values requires careful consideration of the methodologies employed.

Compound/DerivativeTarget MicroorganismReported MIC (µg/mL)Assay MethodKey Experimental ConditionsReference
2H-chromene-3-carboxamide Derivative 3a Bacillus cereus62Broth microdilutionInoculum size: 5 x 10^5 CFU/mL, Mueller-Hinton Broth, Incubation: 24h at 37°C[3]
2H-chromene-3-carboxamide Derivative 3c Bacillus cereus62Broth microdilutionInoculum size: 5 x 10^5 CFU/mL, Mueller-Hinton Broth, Incubation: 24h at 37°C[3]
2-amino-3-cyano-4H-chromene DerivativesStaphylococcus aureus100 - >1000Agar well diffusionInoculum size: 10^8 CFU/mL, Nutrient Agar, Incubation: 24h at 37°C[4]
2-amino-4H-chromene DerivativesEscherichia coli>100Agar diffusionDetails not specified[5]

Analysis and Insights:

The data reveals that even for the same target organism, Bacillus cereus, slight variations in experimental setup can exist between labs performing broth microdilution. While the referenced study provides key parameters, other factors like the specific brand of media or the exact method for determining visible growth could differ.[3] Furthermore, a direct comparison between the broth microdilution and agar well diffusion methods is challenging. The agar diffusion method is influenced by the compound's solubility and diffusion rate through the agar, which can affect the size of the inhibition zone and, consequently, the interpretation of activity.[6] The lack of detailed experimental conditions in some studies further complicates cross-study comparisons.[5]

To enhance the reproducibility of antimicrobial screening, researchers should adhere to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).

Cytotoxic Activity: IC50 Values

The anticancer potential of chromene-3-carboxamides is another area of intense research. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency. The following table compares the IC50 values of different derivatives against various cancer cell lines.

Compound/DerivativeCell LineReported IC50 (µM)Assay MethodKey Experimental ConditionsReference
(Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamideHeLa0.8Not specifiedNot specified[7]
Indole-tethered chromene derivative 4c HCT-1167.9Not specifiedNot specified[5]
Indole-tethered chromene derivative 4d HCT-1169.1Not specifiedNot specified[5]
Pyranocoumarin-3-carboxamide derivativesMCF-7Not specifiedMTT assayNot specified[2]

Analysis and Insights:

The reported IC50 values for different chromene-3-carboxamide derivatives highlight the challenge of comparing data without detailed methodological information.[2][5][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[8][9] However, the results of an MTT assay can be influenced by several factors, including:

  • Seeding density of cells: The initial number of cells plated can affect their growth rate and sensitivity to the test compound.

  • MTT concentration and incubation time: The concentration of the MTT reagent and the duration of incubation can impact the amount of formazan produced.

  • Solubilization agent: The choice of solvent to dissolve the formazan crystals (e.g., DMSO, isopropanol) can affect the absorbance reading.

Without these crucial details, it is difficult to ascertain whether the observed differences in IC50 values are due to the intrinsic properties of the compounds or variations in the experimental setup.

Towards a Self-Validating System: Standardized Protocols and Critical Causality

To address the challenges of reproducibility, we advocate for the adoption of standardized protocols and a deeper understanding of the causality behind each experimental step. The following sections provide detailed, step-by-step methodologies for common bioassays used to evaluate chromene-3-carboxamides, along with explanations of the critical parameters.

Experimental Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method for determining the MIC of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the microorganism is then added to each well. The plate is incubated, and the lowest concentration of the compound that inhibits visible growth is determined as the MIC.

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solution: Dissolve the chromene-3-carboxamide derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Causality: A high concentration stock solution is necessary to minimize the amount of solvent added to the assay, as the solvent itself can have antimicrobial properties.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in Mueller-Hinton Broth (MHB) in a 96-well plate. The final volume in each well should be 100 µL. Causality: Serial dilution creates a gradient of compound concentrations to pinpoint the lowest effective concentration.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells. Causality: A standardized inoculum ensures that the number of bacteria is consistent across experiments, which is crucial for reproducible MIC values.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours. Causality: This incubation period allows for sufficient bacterial growth in the absence of an effective antimicrobial agent.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader at 600 nm.

Workflow for MIC Determination:

MIC_Workflow A Prepare Compound Stock Solution B Perform Serial Dilutions in 96-well plate A->B D Inoculate Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Visual/Spectrophotometric) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol details the steps for performing an MTT assay to determine the cytotoxic effects of chromene-3-carboxamides on cancer cell lines.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment. Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.

  • Compound Treatment: Prepare serial dilutions of the chromene-3-carboxamide derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Causality: A vehicle control is essential to ensure that the solvent itself does not have a cytotoxic effect.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. Causality: This incubation allows for the conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Gently pipette to dissolve the formazan crystals. Causality: Complete solubilization of the formazan crystals is crucial for accurate absorbance readings.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Workflow for MTT Assay:

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Compound Dilutions A->B C Incubate for Desired Exposure Time B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for performing a cytotoxic MTT assay.

Conclusion: A Path Forward Towards Reliable Bioactivity Data

The diverse and potent bioactivities of chromene-3-carboxamides make them an exciting class of compounds for drug discovery. However, to fully realize their therapeutic potential, the research community must prioritize the generation of reproducible and reliable data. This guide has highlighted the critical factors that can influence the outcomes of bioactivity assays and has provided a framework for a more rigorous and standardized approach.

By embracing detailed protocol reporting, understanding the causality behind experimental choices, and adhering to established standards, we can build a more robust foundation of knowledge for this promising class of molecules. As senior application scientists, it is our collective responsibility to champion these principles of scientific integrity, ensuring that the data we generate is not only novel but also verifiable, ultimately accelerating the translation of promising compounds from the laboratory to the clinic.

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Comparative

A Senior Application Scientist's Guide to Benchmarking the Antioxidant Activity of Chromene-3-Carboxamide Analogs

Introduction: The Therapeutic Promise of Chromene Scaffolds in Combating Oxidative Stress Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Chromene Scaffolds in Combating Oxidative Stress

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2] This has propelled the search for potent antioxidant compounds capable of mitigating cellular damage. The chromene scaffold, a heterocyclic motif prevalent in natural products like flavonoids and tocopherols, has emerged as a "privileged structure" in medicinal chemistry.[3] Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6][7]

Among these, chromene-3-carboxamide analogs are a subject of intense investigation. Their unique structural framework offers extensive possibilities for modification, allowing for the fine-tuning of their physicochemical and biological properties. A critical aspect of their therapeutic potential lies in their antioxidant activity, which is intrinsically linked to their molecular structure.[3] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the antioxidant activity of novel chromene-3-carboxamide analogs. We will move beyond simple data reporting to explore the causality behind experimental choices, ensuring a robust and scientifically sound evaluation.

Pillar 1: The Mechanistic Underpinning of Antioxidant Action

The antioxidant capacity of chromene derivatives primarily stems from their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting chromene radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic system, which makes the initial hydrogen donation energetically favorable. This process is a classic example of a Hydrogen Atom Transfer (HAT) mechanism. In some contexts, a Single Electron Transfer (SET) mechanism may also contribute.[8]

Understanding this fundamental mechanism is crucial for interpreting experimental data and predicting how structural modifications will impact antioxidant efficacy. For instance, the introduction of electron-donating groups (e.g., -OH, -OCH₃) on the chromene ring is expected to enhance antioxidant activity by stabilizing the radical, whereas electron-withdrawing groups (e.g., -NO₂, -Cl) may have the opposite effect.

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Pillar 2: A Multi-Tiered Approach to Experimental Benchmarking

No single assay can fully capture the complex antioxidant activity of a compound. A robust evaluation relies on a battery of tests that probe different aspects of antioxidant capacity, from pure chemical reactivity to efficacy in a biological context. We will focus on three widely accepted assays: the DPPH and ABTS radical scavenging assays for chemical screening, and the Cellular Antioxidant Activity (CAA) assay for a more biologically relevant assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and convenient method for screening the radical scavenging potential of compounds.[9][10]

  • Principle of the Assay: DPPH is a stable, deep violet-colored free radical. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow hydrazine (DPPH-H).[9] This color change, measured as a decrease in absorbance at ~517 nm, is proportional to the concentration and potency of the antioxidant.[9]

Caption: Standard workflow for the DPPH radical scavenging assay.

  • Experimental Protocol:

    • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly made and kept in an amber bottle to prevent degradation.

    • Sample Preparation: Dissolve the chromene-3-carboxamide analogs and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in the same solvent to create a series of concentrations.

    • Reaction: In a microplate or cuvette, add a fixed volume of the DPPH solution (e.g., 200 µL) to a small volume of the sample or standard solution (e.g., 20 µL). A blank containing only the solvent instead of the sample is also prepared.

    • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent the photo-degradation of DPPH.[4][9]

    • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[9]

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the analog required to scavenge 50% of the DPPH radicals) is then determined by plotting % inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay is versatile as it can measure the antioxidant activity of both hydrophilic and lipophilic compounds.[8]

  • Principle of the Assay: ABTS is oxidized by potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a stable, blue-green chromophore.[11] Antioxidants in the sample reduce the ABTS•+, returning it to its colorless neutral form. The decrease in absorbance, measured at 734 nm, is proportional to the antioxidant's activity.[11]

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

  • Experimental Protocol:

    • Cell Culture: Seed human hepatocarcinoma (HepG2) cells into a 96-well black-walled microplate at a density that ensures confluence after 24 hours (e.g., 6 x 10⁴ cells/well). [12] 2. Treatment: Remove the culture medium and wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS). Treat the cells with the chromene-3-carboxamide analogs or a standard (Quercetin is typically used) in the presence of DCFH-DA (e.g., 25 µM) for 1 hour at 37°C. [2][12] 3. Washing: Discard the treatment solution and wash the cells gently with DPBS to remove any compound or probe that has not been taken up by the cells. [1][12] 4. Oxidation: Add the AAPH radical initiator solution (e.g., 600 µM) to each well to induce cellular oxidative stress. [12] 5. Measurement: Immediately place the plate in a fluorescence microplate reader heated to 37°C. Measure the fluorescence emission (e.g., 538 nm) with excitation at 485 nm every 5 minutes for 1 hour. [12] 6. Calculation: Calculate the area under the curve (AUC) for the fluorescence vs. time plot. The CAA value is calculated as: CAA Unit = 100 - (AUC_sample / AUC_control) x 100 Results are typically expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound. [12]

Pillar 3: Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The true value of this benchmarking process lies in the comparative analysis of the data to derive structure-activity relationships (SAR). This knowledge is paramount for guiding the rational design of more potent antioxidant agents.

Below is a table of representative data for a hypothetical series of chromene-3-carboxamide analogs.

Compound IDDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)CAA Value (µmol QE/100 µmol)
C3C-01 HHH85.2 ± 4.165.7 ± 3.38.1 ± 0.9
C3C-02 OHHH22.5 ± 1.815.1 ± 1.245.3 ± 3.7
C3C-03 OCH₃HH35.8 ± 2.528.9 ± 2.131.6 ± 2.9
C3C-04 ClHH> 100> 1002.5 ± 0.4
C3C-05 OHBrH28.1 ± 2.219.4 ± 1.539.8 ± 3.1
C3C-06 OHHNO₂45.6 ± 3.938.2 ± 3.015.7 ± 1.8
Trolox ---36.4 ± 2.925.3 ± 2.0-
Quercetin ---18.9 ± 1.513.0 ± 1.1100 (by definition)

A representative chemical structure for the C3C series is shown below, where R¹, R², and R³ are variable substituents.

(Illustrative Structure - Not a real image URL)

Analysis of Results:
  • Impact of the Phenolic Hydroxyl Group (R¹): A stark increase in antioxidant activity is observed when a hydroxyl group is present at the R¹ position (C3C-02 ) compared to the unsubstituted analog (C3C-01 ). This is consistent across all three assays and strongly supports the hydrogen atom donation mechanism. The methoxy-substituted analog (C3C-03 ) also shows enhanced activity, though less potent than the hydroxyl analog, as the methyl group is less effective at donating a hydrogen but can still donate electron density to the ring.

  • Effect of Electron-Withdrawing Groups: The introduction of a chlorine atom at R¹ (C3C-04 ) or a nitro group at R³ (C3C-06 ) significantly diminishes antioxidant activity. The chloro-analog is virtually inactive in the chemical assays. The nitro group in C3C-06 reduces the potency of the R¹-hydroxyl group by withdrawing electron density from the ring, making hydrogen donation less favorable.

  • Correlation between Assays: Generally, there is a good correlation between the DPPH and ABTS assay results, with potent compounds in one assay showing high activity in the other. However, discrepancies can arise. For instance, the CAA assay provides crucial insights into bioavailability. While C3C-06 shows moderate chemical antioxidant activity, its performance drops significantly in the cellular assay. This could be due to poor cell permeability or rapid metabolism into an inactive form, highlighting why relying solely on chemical assays can be misleading.

  • Self-Validation through Controls: The consistent and expected high performance of the standards (Trolox and Quercetin) validates the integrity of the assay protocols. Any significant deviation in the performance of these standards would signal a potential issue with reagent stability or procedural execution.

Conclusion and Strategic Outlook

This guide outlines a rigorous, multi-tiered strategy for benchmarking the antioxidant activity of novel chromene-3-carboxamide analogs. By integrating simple, high-throughput chemical assays (DPPH, ABTS) with a more complex, biologically relevant cellular assay (CAA), researchers can build a comprehensive activity profile for each compound. The resulting structure-activity relationship data is indispensable for guiding medicinal chemistry efforts toward analogs with optimized potency and cellular efficacy.

The most promising analogs identified through this screening cascade, such as C3C-02 , warrant further investigation, including evaluation in more complex cellular models of oxidative stress, assessment of their effects on intracellular antioxidant signaling pathways (e.g., Nrf2), and eventual progression into in vivo models of oxidative stress-related diseases. This systematic approach ensures that only the most viable candidates advance in the drug development pipeline, maximizing the potential for clinical success.

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